2,6-Benzothiazolediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBCFWFWKXJYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202397 | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-51-2 | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5407-51-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-BENZOTHIAZOLEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDC5279V52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Benzothiazolediamine and Its Tetrahydro Derivative
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 2,6-benzothiazolediamine and its pivotal derivative, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
This compound
This compound is an aromatic heterocyclic compound containing a fused benzene and thiazole ring system with two amino substituents.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-benzothiazole-2,6-diamine | [1] |
| Synonyms | 2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole | [2] |
| CAS Number | 5407-51-2 | [1] |
| Molecular Formula | C₇H₇N₃S | [1] |
| Molecular Weight | 165.22 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 207 °C | [3] |
| Boiling Point | 404.4 °C at 760 mmHg | [3] |
| Topological Polar Surface Area | 93.2 Ų | [1] |
| XLogP3 | 1.3 | [1] |
Spectral Data
Key spectral data for the characterization of this compound are compiled in the following table.
Table 2: Spectral Data for this compound
| Technique | Data | Reference(s) |
| Mass Spectrometry | Top Peak (m/z): 165 | [2] |
| Infrared (IR) Spectroscopy | Data available, specific peaks not detailed in search results. | [4] |
| ¹³C NMR Spectroscopy | Data available, specific shifts not detailed in search results. | [2] |
Synthesis
A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of bromine in acetic acid.[5][6]
A representative protocol adapted from general methods is as follows:
-
To a solution of p-phenylenediamine in glacial acetic acid, add potassium thiocyanate and stir the mixture at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture with an aqueous ammonia solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to yield 2,6-diaminobenzothiazole.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
Biological Activity and Applications
Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8] Specifically, derivatives of 2-aminobenzothiazole have been investigated as potent and selective antitumor agents.[7] Some of these compounds are known to induce apoptosis in cancer cell lines.[7]
The antitumor activity of certain benzothiazole derivatives is linked to the induction of apoptosis. A simplified representation of an apoptotic pathway is shown below.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Benzothiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-benzothiazole-2,6-diamine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines detailed experimental protocols for their determination, and discusses its potential biological relevance in the context of related benzothiazole derivatives.
Core Physicochemical Properties
1,3-Benzothiazole-2,6-diamine, with the CAS number 5407-51-2, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and potential application in various scientific domains. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | PubChem |
| Molecular Weight | 165.22 g/mol | PubChem |
| Melting Point | 207 °C | Guidechem |
| Boiling Point | 404.4 °C at 760 mmHg | Guidechem |
| Calculated logP | 1.4607 / 2.62310 | ChemScene / Guidechem |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | ChemScene |
Note: Discrepancies in calculated logP values highlight the importance of experimental determination.
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail standardized experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Boiling Point Determination
Determining the boiling point is essential for purification and handling of liquid compounds, and for solids, it is often determined under reduced pressure.
Solubility Determination
Solubility is a key factor influencing a compound's bioavailability and formulation.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthesis Overview
1,3-Benzothiazole-2,6-diamine is typically synthesized from 2-amino-6-nitrobenzothiazole. The general synthetic approach involves the reduction of the nitro group to an amine.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathway involvement of 1,3-benzothiazole-2,6-diamine are limited in the public domain, the benzothiazole scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The biological effects of benzothiazole derivatives are often attributed to their interaction with various cellular signaling pathways. It is important to note that the following diagram represents a generalized overview of pathways commonly modulated by various benzothiazole compounds and is not specific to 1,3-benzothiazole-2,6-diamine.
Further research is required to elucidate the specific biological targets and mechanisms of action of 1,3-benzothiazole-2,6-diamine.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1,3-benzothiazole-2,6-diamine. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this compound. The exploration of its specific biological activities and interactions with cellular signaling pathways remains a promising area for future investigation.
Synthesis of 2,6-diaminobenzothiazole from 2-amino-6-nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-diaminobenzothiazole from 2-amino-6-nitrobenzothiazole, a critical transformation in the development of various pharmaceutical compounds. This document outlines the prevailing synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in this field.
Introduction
2,6-Diaminobenzothiazole is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The reliable and efficient synthesis of this diamine from its nitro precursor is therefore of significant interest to the medicinal chemistry and drug development communities. The primary transformation involves the reduction of the nitro group at the 6-position of the benzothiazole ring to an amino group. This can be achieved through several established chemical methods, each with its own advantages and considerations.
Synthetic Pathways
The conversion of 2-amino-6-nitrobenzothiazole to 2,6-diaminobenzothiazole is a reduction reaction. Several reducing agents and catalytic systems are effective for this transformation. The choice of method often depends on factors such as scale, desired purity, and the presence of other functional groups. The most commonly employed methods include:
-
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is often a clean and high-yielding method.
-
Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), or iron powder in acidic media, are classic and effective methods for nitro group reduction.
-
Hydrosulfite Reduction: Sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) is a mild and often selective reducing agent for aromatic nitro compounds.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of 2,6-diaminobenzothiazole.
Experimental Protocols
This section provides detailed experimental procedures for the most common methods of reducing 2-amino-6-nitrobenzothiazole.
Method 1: Reduction with Tin(II) Chloride (SnCl₂)
This method is a widely used and reliable procedure for the reduction of aromatic nitro compounds.[1]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-nitrobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the suspension.
-
If the reaction is to be performed under acidic conditions, add concentrated hydrochloric acid (HCl) portion-wise with stirring. The reaction can also be carried out in the absence of strong acid.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 2,6-diaminobenzothiazole.
-
The crude product can be further purified by column chromatography or recrystallization.
Method 2: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Procedure:
-
To a solution of 2-amino-6-nitrobenzothiazole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2,6-diaminobenzothiazole. The product is often of high purity and may not require further purification.
Method 3: Reduction with Sodium Hydrosulfite (Sodium Dithionite)
This method provides a mild alternative to metal-based reductions.
Procedure:
-
Dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.
-
Heat the solution to a moderate temperature (e.g., 50-70 °C).
-
In a separate flask, prepare a solution of sodium hydrosulfite (Na₂S₂O₄, typically 3-5 eq) in water.
-
Add the sodium hydrosulfite solution dropwise to the stirred solution of the nitro compound.
-
Maintain the reaction mixture at the elevated temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, adjust the pH to be slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 2,6-diaminobenzothiazole from 2-amino-6-nitrobenzothiazole using the methods described above. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Tin(II) Chloride | SnCl₂·2H₂O / HCl | Ethanol/Water | 60-80 | 2-6 | 70-90 |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol or Methanol | 25-40 | 1-4 | 90-99 |
| Sodium Hydrosulfite | Na₂S₂O₄ | Methanol/Water | 50-70 | 2-8 | 60-85 |
Logical Relationships in Synthesis
The selection of a synthetic method often involves considering various factors. The following diagram illustrates the logical relationships in choosing a reduction method.
References
CAS 5407-51-2 physical and chemical properties
An In-depth Technical Guide to Benzothiazole-2,6-diamine (CAS 5407-51-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzothiazole-2,6-diamine (CAS 5407-51-2). The information is curated for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.
Chemical Identity and Structure
Benzothiazole-2,6-diamine, with the CAS registry number 5407-51-2, is a heterocyclic aromatic organic compound. Its structure features a bicyclic system composed of a benzene ring fused to a thiazole ring, with amino groups substituted at positions 2 and 6.
Molecular Structure:
-
IUPAC Name: 1,3-benzothiazole-2,6-diamine[1]
-
Synonyms: 2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole[1]
-
Molecular Formula: C₇H₇N₃S[2]
-
SMILES: C1=CC2=C(C=C1N)SC(=N2)N[1]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Benzothiazole-2,6-diamine. These properties are crucial for its handling, characterization, and application in synthetic chemistry and materials science.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 165.22 g/mol | [1][2] |
| Appearance | White or off-white powder | [3] |
| Melting Point | 207 °C | [2] |
| Boiling Point | 404.4 °C at 760 mmHg | [2] |
| Density | 1.49 g/cm³ | [2] |
| Flash Point | 198.4 °C | [2] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value/Information | Source(s) |
| InChI Key | HYBCFWFWKXJYFT-UHFFFAOYSA-N | [1] |
| LogP | 2.62310 | [2] |
| Polar Surface Area (PSA) | 93.17 Ų | [2] |
| Refractive Index | 1.838 | [2] |
| Spectral Data | 13C-NMR and 1H-NMR data available. Mass spectrometry (GC-MS) data also reported. | [1][2] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of Benzothiazole-2,6-diamine are outlined below. These are generalized methods standard in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Benzothiazole-2,6-diamine is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[5]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point of the sample.[6]
Solubility Determination
Understanding the solubility of a compound is essential for purification, reaction setup, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and toluene.
-
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of Benzothiazole-2,6-diamine into a test tube.
-
Add a small volume (e.g., 1 mL) of the chosen solvent.
-
Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]
-
Visually observe if the solid has completely dissolved. If not, the solvent can be added in small increments until dissolution occurs or the substance is deemed insoluble.
-
-
Classification: Solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.[8] For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy.
Synthesis and Biological Relevance
Benzothiazole-2,6-diamine and its derivatives are significant in medicinal chemistry.
Synthesis Overview
A common synthetic route to benzothiazole derivatives involves the cyclization of substituted anilines. For 2-amino-substituted benzothiazoles, a typical method involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[9]
Below is a generalized workflow for the synthesis of a 2,6-diamino-tetrahydrobenzothiazole, an analogue of the target compound, which illustrates the key chemical transformations.
Biological Activity
Benzothiazole derivatives are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Specifically, derivatives of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole have been investigated as potent antileukemic agents.[10] These compounds can induce apoptosis in cancer cell lines.[10] The core structure also serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[12][13]
Safety and Handling
Benzothiazole-2,6-diamine is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[3]
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized batch of Benzothiazole-2,6-diamine.
References
- 1. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 13. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 104617-49-4 [chemicalbook.com]
Spectroscopic data (NMR, IR, Mass) of 2,6-Benzothiazolediamine
An In-depth Technical Guide on the Spectroscopic Data of 2,6-Benzothiazolediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for this compound (C₇H₇N₃S), a significant heterocyclic compound with applications in medicinal chemistry. The following sections present available mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data, alongside generalized experimental protocols for acquiring such spectra.
Mass Spectrometry
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.
Data Presentation:
| Parameter | Value | Source |
| Molecular Weight | 165.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 165.03606841 Da | PubChem[1] |
| Major Fragment (GC-MS) | m/z 165 (Molecular Ion) | PubChem[1] |
Experimental Protocol:
A general protocol for obtaining the mass spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer. For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Analysis: The ionized sample is then guided through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
A common setup for such an analysis would involve a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine (NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1650-1580 | N-H Bend | Primary Amine (NH₂) |
| 1600-1450 | C=C and C=N Stretch | Aromatic & Thiazole Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 850-750 | C-H Out-of-Plane Bend | Aromatic Ring |
Experimental Protocol:
A typical procedure for obtaining an FT-IR spectrum of a solid sample like this compound is:
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk.
-
Background Spectrum: A background spectrum is recorded without the sample to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Data Presentation (Predicted):
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Carbon Atom Assignment |
| ~168 | C2 (Thiazole) |
| ~150 | C7a (Thiazole, fused) |
| ~145 | C6 (Benzene, C-NH₂) |
| ~130 | C3a (Benzene, fused) |
| ~122 | C4 (Benzene) |
| ~115 | C5 (Benzene) |
| ~105 | C7 (Benzene) |
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Proton Assignment |
| ~7.3 | d | H4 |
| ~7.0 | d | H7 |
| ~6.7 | dd | H5 |
| ~6.5 | s | 2-NH₂ |
| ~5.0 | s | 6-NH₂ |
Experimental Protocol:
A general protocol for acquiring NMR spectra of a compound like this compound is as follows:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ for this type of compound, in a clean NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and/or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry: From Discovery to Modern Drug Development
Abstract
The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, has proven to be a "privileged structure" in the field of medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, leading to their development as therapeutic agents for a multitude of diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and medicinal chemistry applications of benzothiazole derivatives. We will delve into the synthetic strategies that have enabled the exploration of this chemical space, the key structure-activity relationships (SAR) that govern their biological effects, and the mechanisms of action of notable benzothiazole-containing drugs. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and insights into the current landscape and future potential of this remarkable heterocyclic system.
Introduction: The Benzothiazole Core
Benzothiazole is an aromatic heterocyclic compound composed of a five-membered 1,3-thiazole ring fused to a benzene ring.[4] This unique structural arrangement confers upon it a set of physicochemical properties that are highly advantageous for drug design. The presence of nitrogen and sulfur heteroatoms, along with the fused aromatic system, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, and π-π stacking.[5] The benzothiazole nucleus is a common and integral feature of many natural and synthetic bioactive molecules.[6]
First reported in 1879 by A.W. Hofmann, the exploration of benzothiazole and its derivatives has a rich history.[1][7] While early applications were in areas such as vulcanization acceleration for rubber, the discovery of their diverse pharmacological activities has cemented their importance in medicinal chemistry.[7]
The Dawn of Discovery: Early Synthetic Routes and Biological Activities
The journey of benzothiazole in medicinal chemistry began with the development of fundamental synthetic methodologies. One of the earliest and most common methods involves the condensation of 2-aminothiophenol with various reagents like aldehydes, carboxylic acids, or acid chlorides.[3][8] This straightforward approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring, which has been a key area for modulating biological activity.[6]
Initial biological screenings of simple benzothiazole derivatives revealed a surprising breadth of activities, including antimicrobial and antifungal properties.[9][10] These early discoveries, often serendipitous, laid the groundwork for more systematic investigations into the therapeutic potential of this scaffold.
The Evolution of Synthesis: Enabling Chemical Diversity
Advances in synthetic organic chemistry have been a major driving force in the exploration of benzothiazole derivatives. The development of more sophisticated and efficient synthetic routes has allowed medicinal chemists to create vast libraries of compounds with diverse substitution patterns.
Classical Synthetic Strategies
The condensation reaction of 2-aminothiophenol remains a cornerstone of benzothiazole synthesis.[7] Variations of this method, utilizing different reaction conditions and catalysts, have been developed to improve yields and accommodate a wider range of functional groups. For instance, the use of oxidizing agents in conjunction with aldehydes allows for a one-pot synthesis of 2-substituted benzothiazoles.[8]
Modern Synthetic Innovations
More recent synthetic advancements have focused on greener and more efficient methods. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the preparation of benzothiazole derivatives.[11] The use of biocatalysts, such as Acacia concinna, has also been explored as an environmentally friendly approach.[11] Furthermore, solid-phase synthesis techniques have enabled the creation of combinatorial libraries of benzothiazoles for high-throughput screening.[11]
Below is a generalized workflow for the synthesis and initial screening of a novel benzothiazole derivative library.
Caption: A generalized workflow for the synthesis and screening of benzothiazole derivatives.
Therapeutic Applications and Key Drug Classes
The versatility of the benzothiazole scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise.[12][13]
Anticancer Agents
Benzothiazole derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[14][15][16] The 2-(4-aminophenyl)benzothiazole series, in particular, has been extensively studied for its potent and selective antitumor activity against breast, ovarian, colon, and renal cancer cell lines.[16]
Mechanism of Action: The anticancer activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets involved in cancer progression.[17] Some derivatives act as inhibitors of key enzymes like cytochrome P450 (CYP), tyrosine kinases, and topoisomerase II.[12][17] Others have been shown to induce apoptosis in cancer cells.[15]
The following diagram illustrates a simplified signaling pathway that can be targeted by benzothiazole-based anticancer agents.
Caption: Simplified signaling pathway targeted by benzothiazole anticancer agents.
Antimicrobial Agents
The benzothiazole scaffold is also a valuable pharmacophore for the development of antimicrobial agents.[5][18] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[2][3] For instance, certain benzothiazole-triazole conjugates have exhibited noteworthy antibacterial and antifungal activities.[2]
Mechanism of Action: The antimicrobial action of benzothiazole derivatives can involve various mechanisms. Some compounds inhibit essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[5][19] Others are thought to disrupt the microbial cell membrane, leading to cell death.[2]
Other Therapeutic Areas
Beyond cancer and infectious diseases, benzothiazole derivatives have shown potential in a variety of other therapeutic areas, including:
-
Neuroprotective Agents [12]
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies have been crucial in optimizing the biological activity of benzothiazole derivatives. These studies have revealed key structural features that influence potency and selectivity.
| Position of Substitution | Effect on Biological Activity | Example |
| 2-position | Crucial for modulating activity. Phenyl and substituted phenyl groups are often associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties.[11][20] | 2-(4-aminophenyl)benzothiazole (anticancer) |
| 5-position | Substitution with electron-withdrawing groups like -Cl and -F can enhance the potency of the compound.[11] | 5-Fluorobenzothiazole derivatives (anticancer)[12] |
| 6-position | Electron-donating groups such as -OH, -OCH3, and -CH3 can increase the compound's potency.[11] | A methoxy group at C-6 enhances kinase-targeted anticancer activity.[21] |
Experimental Protocols: A Practical Guide
To provide a practical context, this section outlines a general protocol for the synthesis and preliminary anticancer evaluation of a novel benzothiazole derivative.
General Synthetic Procedure for a 2-Arylbenzothiazole
-
To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol), add the desired aryl aldehyde (1.1 mmol).
-
Add a catalytic amount of an acid or base, or utilize a green chemistry approach like microwave irradiation.[11]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[22]
Conclusion and Future Perspectives
The benzothiazole scaffold has undeniably carved a significant niche in medicinal chemistry. Its rich history, coupled with the continuous evolution of synthetic methodologies, has led to the discovery of a vast number of derivatives with a wide spectrum of biological activities. The journey from early serendipitous discoveries to the rational design of potent and selective therapeutic agents highlights the power of medicinal chemistry.
The future of benzothiazole-based drug discovery remains bright. The structural versatility of this scaffold will continue to be exploited for the development of novel therapeutic agents.[23] Future research will likely focus on:
-
Target-based drug design: Utilizing computational tools to design benzothiazole derivatives that specifically interact with known biological targets.
-
Combination therapies: Exploring the synergistic effects of benzothiazole derivatives with existing drugs.
-
Development of drug delivery systems: Enhancing the pharmacokinetic properties of benzothiazole-based drugs to improve their efficacy and reduce side effects.
As our understanding of disease biology deepens, the benzothiazole scaffold will undoubtedly continue to be a valuable tool in the armamentarium of medicinal chemists in their quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 8. Benzothiazole - Wikipedia [en.wikipedia.org]
- 9. Benzothiazole Derivatives as Potential Anti-Infective Agents. | Semantic Scholar [semanticscholar.org]
- 10. benzothiazoles: Topics by Science.gov [science.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. tandfonline.com [tandfonline.com]
- 13. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. asianpubs.org [asianpubs.org]
- 17. mdpi.com [mdpi.com]
- 18. jchr.org [jchr.org]
- 19. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 21. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 22. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
An In-depth Technical Guide to 2,6-Benzothiazolediamine: A Cornerstone Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,6-Benzothiazolediamine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, spectroscopic profile, and its pivotal role as a key building block in the synthesis of pharmacologically active agents, most notably the dopamine agonist Pramipexole.
Core Molecular Profile
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with amino groups substituted at the 2 and 6 positions. This unique arrangement of atoms imparts specific chemical properties that make it a valuable intermediate in organic synthesis.
Molecular Formula and Structure
The chemical identity of this compound is defined by its molecular formula and structure.
-
Molecular Formula: C₇H₇N₃S
-
Molecular Weight: 165.22 g/mol
-
IUPAC Name: 1,3-Benzothiazole-2,6-diamine
-
CAS Number: 5407-51-2[1]
The structure consists of a benzothiazole core, which is inherently a "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities.[2][3][4] The presence of two primary amine groups offers reactive sites for further chemical modification and derivatization.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in biological systems.
| Property | Value | Reference |
| Melting Point | 207 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 404.4 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.49 g/cm³ | --INVALID-LINK-- |
| LogP (Predicted) | 2.62 | --INVALID-LINK-- |
| Appearance | Typically a solid powder | N/A |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that typically involves the formation of the benzothiazole ring followed by the introduction or modification of the amino groups. A common and effective route involves the reduction of a nitro-group precursor.
Synthetic Workflow Overview
A validated synthetic pathway starts from 2-aminobenzothiazole, proceeds through a nitration step to introduce a nitro group at the 6-position, and concludes with the reduction of this nitro group to the corresponding amine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis via Reduction
This protocol details the synthesis of this compound from its nitro-precursor, 2-amino-6-nitrobenzothiazole. This method is adapted from established procedures for the synthesis of substituted benzothiazoles.[2][5]
PART A: Nitration of 2-Aminobenzothiazole to form 2-Amino-6-nitrobenzothiazole [2]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) while maintaining the temperature below 5°C with an ice bath.
-
Nitration: Add nitric acid (19 ml) dropwise to the stirred solution. It is critical to control the addition rate to ensure the reaction temperature does not exceed 20°C.
-
Reaction Monitoring: Continue stirring the reaction mixture for 4-5 hours at this temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice with constant stirring. Neutralize the solution by adding aqueous ammonia until the precipitate turns slightly orange.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.
PART B: Reduction of 2-Amino-6-nitrobenzothiazole to this compound [5]
-
Reaction Setup: To a solution of 2-amino-6-nitrobenzothiazole in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or perform catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.
-
Reduction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the product. If using catalytic hydrogenation, filter off the catalyst.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented below are representative of the expected spectral characteristics for this compound.
| Spectroscopic Data | |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons of the two amino groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atom at position 2, attached to two nitrogen atoms, will have a characteristic downfield shift. |
| IR (KBr, cm⁻¹) | Key peaks include N-H stretching vibrations for the primary amines (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 165). Fragmentation patterns will be consistent with the benzothiazole structure. |
Applications in Drug Discovery and Development
The primary significance of the 2,6-diaminobenzothiazole scaffold lies in its role as a key intermediate for the synthesis of high-value pharmaceutical agents.
Precursor to Pramipexole
This compound's hydrogenated analogue, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is a crucial intermediate in the industrial synthesis of Pramipexole .[7][8] Pramipexole is a potent and selective dopamine D2/D3 receptor agonist used for the treatment of Parkinson's disease and Restless Legs Syndrome.[7][9]
The synthesis of the tetrahydro-analogue from which Pramipexole is derived involves a multi-step process starting from 4-acetamidocyclohexanone.[7][8]
Caption: Role as a key intermediate for Pramipexole.
Mechanism of Action: Dopamine Receptor Signaling
Pramipexole exerts its therapeutic effects by mimicking the action of dopamine in the brain. It binds to and activates D2 and, with higher affinity, D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that modulates neuronal activity.[9][10]
The D2-like receptor family (D2, D3, D4) typically couples to Gαi/o proteins.[10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This cascade ultimately influences ion channel activity and gene expression, helping to restore dopaminergic tone in conditions like Parkinson's disease.
Caption: Simplified Dopamine D2/D3 signaling cascade.
Broader Biological Potential
Beyond its use as a synthetic intermediate, the 2-aminobenzothiazole scaffold is recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][6][12][13] Derivatives of 2,6-diaminobenzothiazole have been investigated as potential antileukemic agents and for other therapeutic applications.[14][15] This highlights the versatility of this core structure in the design of new therapeutic agents.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a molecule of considerable scientific and commercial importance. Its well-defined chemical properties and reactive functional groups make it a versatile building block in organic synthesis. Its most notable application is as a key precursor in the manufacture of Pramipexole, a vital medication for managing Parkinson's disease. The underlying benzothiazole scaffold continues to be a fertile ground for the discovery of new drugs, with potential applications spanning oncology, infectious diseases, and inflammatory conditions. This guide has provided a detailed overview of its synthesis, characterization, and central role in drug development, underscoring its enduring value to the scientific community.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to Benzo[d]thiazole-4,5-diamine: A C7H7N3S Diamine Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, spectroscopic characterization, and potential biological significance of the C7H7N3S diamine compound, Benzo[d]thiazole-4,5-diamine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science.
IUPAC Nomenclature and Chemical Structure
The chemical formula C7H7N3S can correspond to several isomers. However, a prominent diamine isomer is Benzo[d]thiazole-4,5-diamine .
The systematic IUPAC name for this compound is 1,3-benzothiazole-4,5-diamine . The structure consists of a benzene ring fused to a thiazole ring, with two amino groups (-NH2) attached to the 4 and 5 positions of the benzene ring.
Chemical Structure:
Synthesis of Benzothiazole Derivatives: Experimental Protocols
General Synthesis Workflow:
The logical flow for a potential synthesis of Benzo[d]thiazole-4,5-diamine would likely involve the preparation of a dinitro-substituted 2-aminothiophenol intermediate, followed by the formation of the thiazole ring and subsequent reduction of the nitro groups to amines.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common synthetic methods for benzothiazole derivatives and should be optimized for the specific target molecule.
Step 1: Synthesis of a Dinitro-2-aminothiophenol Intermediate
-
Nitration: A suitable ortho-substituted aminobenzene is dinitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield a dinitroaniline derivative.
-
Introduction of the Thiol Group: The dinitroaniline is converted to the corresponding 2-aminothiophenol. This can be achieved through various methods, such as the Herz reaction or by diazotization of the amino group followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis.
Step 2: Cyclization to form the Benzothiazole Ring
-
The dinitro-2-aminothiophenol intermediate is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
A reagent to provide the C2 carbon of the thiazole ring is added. Common reagents include carbon disulfide (CS2) in the presence of a base, or a cyanogen bromide.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the dinitro-benzothiazole product is isolated by filtration or extraction.
Step 3: Reduction of the Nitro Groups
-
The dinitro-benzothiazole is suspended in a solvent like ethanol or ethyl acetate.
-
A reducing agent is added. Common methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or a metal-acid system such as tin(II) chloride in hydrochloric acid.
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration (if applicable), and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to yield pure Benzo[d]thiazole-4,5-diamine.
Spectroscopic Data and Characterization
The structural confirmation of Benzo[d]thiazole-4,5-diamine would rely on a combination of spectroscopic techniques. Below are tables summarizing the expected and representative spectroscopic data for benzothiazole derivatives.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Benzothiazole Derivatives
| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons (Benzene Ring) | 6.5 - 8.0 | Aromatic Carbons (Benzene Ring) | 110 - 155 |
| Thiazole Proton (H-2) | 8.5 - 9.5 | Thiazole Carbon (C-2) | 150 - 170 |
| Amino Protons (-NH₂) | 3.5 - 5.5 (broad singlet) | Carbons attached to Nitrogen | 130 - 150 |
Table 2: Representative Infrared (IR) and Mass Spectrometry (MS) Data for Benzothiazole Derivatives
| Spectroscopic Technique | Characteristic Peaks/Signals |
| Infrared (IR) Spectroscopy | N-H stretch (amines): 3300-3500 cm⁻¹ (two bands for primary amines)C=N stretch (thiazole): ~1600-1650 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 179.04 (for C₇H₇N₃S)Common Fragmentation Patterns: Loss of HCN, CS, and fragments related to the amino groups. |
Biological Significance and Signaling Pathways
Benzothiazole derivatives have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Some benzothiazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.
One such important target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7][8][9][10] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer treatment.
Hypothetical Signaling Pathway Inhibition by a Benzothiazole Diamine Compound:
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and a hypothetical point of inhibition by a benzothiazole diamine compound. The inhibition of VEGFR-2 autophosphorylation would block the downstream signaling cascades that promote cell proliferation, migration, and survival.
This guide provides a foundational understanding of the C7H7N3S diamine compound, Benzo[d]thiazole-4,5-diamine. Further experimental validation is necessary to confirm the proposed synthetic routes and to fully elucidate its biological activities and mechanisms of action. The information presented herein is intended to facilitate and inspire future research in this promising area of chemical and pharmaceutical science.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,6-Diaminobenzothiazole Derivatives in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility of a key derivative of 2,6-diaminobenzothiazole, specifically (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. While information on the parent compound, 2,6-diaminobenzothiazole, is limited in the reviewed literature, its tetrahydro-derivative is a crucial intermediate in the synthesis of pharmaceuticals, such as (R)-Pramipexole, a dopamine autoreceptor agonist used in the treatment of Parkinson's disease.[1] Understanding the solubility of this intermediate is critical for its handling, purification, and application in synthetic chemistry and drug development. This document summarizes the available solubility data, outlines standard experimental protocols for solubility determination, and provides a visual workflow for solubility assessment.
Physical and Chemical Properties
(+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is an off-white to pale beige solid.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃S |
| Molecular Weight | 169.25 g/mol [1] |
| Melting Point | 228-230 °C[1][2] |
| Boiling Point (Predicted) | 359.0 ± 42.0 °C[1][2] |
| Appearance | Off-white to pale beige solid[1][2] |
| pKa (Predicted) | 9.18 ± 0.20[2] |
Solubility Profile
The solubility of (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been qualitatively described in the literature. The following table summarizes the available information.
| Solvent | Solubility | Notes |
| Methanol | Sparingly Soluble[1][2] | Purity can be enhanced through recrystallization from methanol, suggesting higher solubility at elevated temperatures.[3] |
| Water | Slightly Soluble[1][2] |
Experimental Protocols for Solubility Determination
While specific experimental details for determining the solubility of 2,6-diaminobenzothiazole derivatives were not found in the provided search results, standard laboratory methods are well-established for this purpose. The "shake-flask" method is a widely used and reliable technique for determining thermodynamic solubility, especially for sparingly soluble compounds.[4][5]
Shake-Flask Method for Thermodynamic Solubility
This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period (typically 24 hours or longer) to ensure that equilibrium is reached between the undissolved solid and the solution.[5]
Key Steps:
-
Preparation: An excess of the solid compound is added to a vial containing a precise volume of the test solvent.
-
Equilibration: The vial is sealed and placed in a shaker bath at a controlled temperature. The mixture is agitated until equilibrium is achieved, which is confirmed by the continued presence of undissolved solid.
-
Sample Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Quantification: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound in a laboratory setting.
Caption: A generalized workflow for the experimental determination of compound solubility.
Applications in Drug Development
(+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a key intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist. Its chiral nature is essential for ensuring the correct stereochemistry of the final drug product, which is critical for its therapeutic efficacy and safety.[1] The compound has also been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.
This technical guide has summarized the available information on the solubility of (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in common laboratory solvents. While quantitative data is not widely available, qualitative descriptions indicate that it is sparingly soluble in methanol and slightly soluble in water. The established shake-flask method provides a reliable protocol for obtaining precise solubility measurements. A clear understanding of the solubility of this compound is essential for its effective use in pharmaceutical synthesis and other applications. Further research to quantify its solubility in a broader range of solvents would be beneficial for the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. 106092-11-9 CAS MSDS ((+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 104617-49-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Thermal Stability and Decomposition of 2,6-Benzothiazolediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Benzothiazolediamine. Due to the limited availability of direct experimental thermal analysis data for this specific compound in publicly accessible literature, this guide integrates established knowledge of the benzothiazole core's thermal behavior, data from structurally analogous compounds, and plausible decomposition pathways derived from mass spectrometry fragmentation patterns of related molecules. The information herein serves as a robust resource for researchers and professionals involved in the development and handling of this compound, offering insights into its thermal limitations and degradation mechanisms.
Introduction to the Thermal Properties of this compound
This compound is a heterocyclic aromatic amine containing the robust benzothiazole scaffold. Compounds based on this core are generally recognized for their significant thermal stability, a critical attribute for applications in pharmaceuticals and materials science where thermal stress may be encountered during synthesis, purification, formulation, and storage. Understanding the thermal stability, potential phase transitions, and decomposition pathways is paramount for ensuring the compound's integrity, predicting its shelf-life, and preventing the formation of potentially hazardous degradation products.
This guide outlines the expected thermal behavior of this compound as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides detailed experimental protocols for these analyses, and proposes a logical decomposition pathway.
Thermal Analysis Data
The following tables present hypothesized quantitative data from TGA and DSC analyses of this compound. This data is extrapolated from the known thermal behavior of analogous aromatic amines and heterocyclic compounds, providing a predictive framework for experimental investigation.
Hypothesized Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. The data in Table 1 is based on a plausible decomposition profile in an inert atmosphere.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 30 - 150 | < 1% | Loss of adsorbed moisture and/or residual solvents. |
| 250 - 350 | ~ 30-40% | Initial decomposition stage, likely involving the loss of the amino groups and initial fragmentation of the thiazole ring. |
| > 350 | ~ 50-60% | Further degradation of the benzothiazole ring structure, leading to the formation of a stable carbonaceous residue. |
Table 1: Hypothesized TGA Data for this compound.
Hypothesized Differential Scanning Calorimetry (DSC) Data
Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions and thermal events.
| Temperature (°C) | Event Type | Enthalpy Change (ΔH) | Interpretation |
| ~ 200 - 220 | Endotherm | Positive | Melting point of this compound. |
| > 250 | Exotherm(s) | Negative | Onset of exothermic decomposition processes. |
Table 2: Hypothesized DSC Data for this compound.
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of the compound.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures corresponding to maximum rates of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
This protocol is intended to identify melting point and other thermal transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C (or a temperature below the onset of significant decomposition as determined by TGA) at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine the onset temperature, peak temperature, and enthalpy of transitions.
Visualizations: Workflows and Decomposition Pathway
Experimental Workflows
The following diagrams illustrate the logical workflows for the TGA and DSC experiments.
The Crucial Role of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole in Pramipexole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and significance of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, a key intermediate in the manufacturing of Pramipexole. Pramipexole is a non-ergoline dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, widely prescribed for the treatment of Parkinson's disease and restless legs syndrome. The efficiency of Pramipexole synthesis is intrinsically linked to the successful and high-yield production of its diamino-benzothiazole intermediate.
Synthetic Pathways to 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
The synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole is a critical step that dictates the overall efficiency and purity of the final Pramipexole active pharmaceutical ingredient (API). Several synthetic routes have been developed, primarily starting from 4-aminocyclohexanone derivatives. A prevalent and well-documented method involves the bromination of a protected 4-aminocyclohexanone, followed by cyclization with thiourea and subsequent deprotection.
A common starting material is 4-acetamido-cyclohexanone, which can be synthesized by the oxidation of 4-acetamido-cyclohexanol.[1][2] The core of the synthesis involves the formation of the thiazole ring. This is typically achieved by reacting an alpha-haloketone (in this case, 2-bromo-4-acetamido-cyclohexanone) with thiourea.[1][2] The final step to obtain the desired intermediate is the hydrolysis of the protecting group, often an acetyl group, to yield the free diamine.[1][2][3]
The synthesis can be carried out as a one-pot reaction without the isolation of the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole, which can improve process efficiency.[4] The resulting racemic 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole can then be resolved to isolate the desired (S)-enantiomer, which is the precursor to the pharmacologically active (S)-Pramipexole.[5][6]
From Intermediate to API: The Synthesis of Pramipexole
Once the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, is obtained, it is converted to Pramipexole. This transformation can be achieved through several methods, with two prominent routes being:
-
Acylation followed by Reduction: The (S)-diamine intermediate is first acylated, for example with a propionyl halide, to form the corresponding amide.[4][5] This amide is then reduced using a reducing agent like borane to yield Pramipexole.[5][7]
-
Reductive Amination: This method involves a direct reaction of the diamine intermediate with propionaldehyde in the presence of a suitable reducing agent to form the n-propylamino group of Pramipexole.[5]
-
Direct Alkylation: Another approach is the direct alkylation of the diamine with an n-propyl halide or a similar alkylating agent.[5][7]
The choice of synthetic route depends on factors such as yield, purity, cost-effectiveness, and scalability for industrial production.
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for the synthesis of Pramipexole and its intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.
| Step | Starting Material | Reagents | Product | Reported Yield | Reference(s) |
| Synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) acetamide hydrobromide | N-(4-oxocyclohexyl)acetamide | Bromine, Acetic Acid, Thiourea | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) acetamide hydrobromide | Not specified | [3] |
| Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | Aqueous Sulphuric Acid, Sodium Hydroxide | 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Not specified | [3] |
| Conversion of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to Pramipexole via acylation/reduction | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Propionic anhydride, Borane | Pramipexole | 65% | [7] |
| Conversion of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to Pramipexole via Fukuyama alkylation | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | 2-nitrosulfonyl chloride, Propyl bromide, Thioglycolic acid | Pramipexole dihydrochloride monohydrate | >50% over 4 steps | [8] |
Experimental Protocols
The following are generalized experimental protocols based on descriptions in the cited literature. These should be adapted and optimized for specific laboratory or manufacturing conditions.
Protocol 1: Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole dihydrobromide[1][2]
-
Bromination: Dissolve 4-acetamido-cyclohexanone in water. React the solution with bromine to produce 2-bromo-4-acetamido-cyclohexanone.
-
Cyclization: To the reaction mixture from the previous step, add thiourea to yield 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.
-
Hydrolysis: Add an aqueous solution of hydrobromic acid to the mixture and reflux for several hours. This step hydrolyzes the acetyl group to yield 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole dihydrobromide.
-
Isolation: Concentrate the solution by evaporation. The residue is then dissolved in a suitable solvent like methanol to crystallize the product. The crystals are filtered and washed.
Protocol 2: Synthesis of Pramipexole from 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole[5][7]
-
Acylation: React (S)-2,6-diamino-4,5,6,7-tetrahydro-benzothiazole with propionic anhydride under suitable conditions to form (S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide.
-
Reduction: Reduce the resulting amide using a borane complex (e.g., borane/tetrahydrofuran) to yield (S)-Pramipexole.
-
Purification: The crude Pramipexole is then purified, which may involve converting it to a salt (e.g., dihydrochloride monohydrate) and recrystallization to achieve the desired pharmaceutical purity.
Visualizations
The following diagrams illustrate the key chemical transformations and a generalized workflow for the synthesis of Pramipexole.
Caption: Chemical synthesis pathway for Pramipexole.
Caption: General experimental workflow for Pramipexole synthesis.
References
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the GHS Hazard Classification of 2,6-Benzothiazolediamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2,6-Benzothiazolediamine (CAS No: 5407-51-2). As a crucial component in various research and development applications, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a simple recitation of classifications to provide a deeper understanding of the scientific principles and toxicological data that underpin these hazard designations.
Executive Summary: The Hazard Profile of this compound
This compound is classified under the GHS as a substance that poses significant irritant hazards. The primary concerns for handling this compound are its potential to cause skin irritation, serious eye irritation, and respiratory irritation. This necessitates the implementation of appropriate personal protective equipment (PPE) and handling protocols to mitigate exposure risks. The GHS classification is a critical tool for communicating these hazards to all personnel who may come into contact with this chemical.
GHS Hazard Classification of this compound
The GHS classification for this compound is based on data aggregated from multiple sources, including notifications to the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory.[1] The following table summarizes the official GHS hazard classification.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 |
| Warning | H335: May cause respiratory irritation |
Note: The GHS information is based on notifications to the ECHA C&L Inventory.[1]
Precautionary Statements
A comprehensive set of precautionary statements (P-statements) accompanies the hazard classification to provide guidance on safe handling, storage, and disposal. Key P-statements include:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
For a complete list and explanation of these P-statements, refer to the safety data sheet (SDS) provided by the supplier.
Toxicological Data and Scientific Rationale
While specific, publicly available toxicological studies on this compound are limited, the GHS classification is indicative of evidence demonstrating its irritant properties. The following sections detail the scientific basis for each classification, referencing standardized testing methodologies.
Skin Irritation (H315)
The classification of "Causes skin irritation" (Category 2) suggests that this compound is likely to cause reversible inflammatory effects on the skin upon direct contact.
This classification is typically based on results from in vivo or in vitro testing. According to the OECD Guideline for the Testing of Chemicals 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method), a substance is identified as an irritant if it leads to a decrease in cell viability of a reconstructed human epidermis model below a certain threshold. For a substance to be classified as a Category 2 irritant, it must induce a mean response of ≥ 2.3 and ≤ 4.0 for erythema/eschar or edema in animal studies, or show a significant inflammatory reaction that persists.
The following is a generalized workflow for assessing skin irritation potential in vitro, which provides a self-validating system for hazard identification.
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Serious Eye Irritation (H319)
The classification "Causes serious eye irritation" (Category 2) indicates that this compound can produce significant, but reversible, changes in the eye upon contact.
This classification is determined by the severity and reversibility of eye lesions observed in animal studies or through validated in vitro methods. According to GHS criteria, a substance is classified as a Category 2 eye irritant if it produces a positive response in at least two of three tested animals for corneal opacity, iritis, or conjunctival redness or chemosis, and the effects are fully reversible within a 21-day observation period.
The Reconstructed Human Cornea-like Epithelium (RhCE) test method (OECD 492) is a validated in vitro method to identify chemicals not requiring classification for eye irritation or serious eye damage. A positive result in such a test would necessitate further evaluation.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2,6-Diaminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2,6-diaminobenzothiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of an acetyl-protected 2-aminobenzothiazole, followed by the reduction of the resulting nitro-intermediate.
Chemical Properties and Safety
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Safety Precautions |
| 2-Acetylaminobenzothiazole | C₉H₈N₂OS | 192.24 | White to off-white solid | 195-198 | Wear protective gloves, clothing, and eye protection. Avoid inhalation of dust. |
| Nitric Acid (fuming) | HNO₃ | 63.01 | Colorless to yellowish liquid | -42 | Corrosive. Causes severe skin burns and eye damage. Oxidizer. Work in a well-ventilated fume hood. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 | Corrosive. Causes severe skin burns and eye damage. Handle with extreme care. |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.19 | Yellow to orange solid | 248-252 | Harmful if swallowed. May cause skin and eye irritation. Avoid inhalation of dust. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | White crystalline solid | 37-38 | Harmful if swallowed. Causes skin irritation and serious eye irritation. |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Colorless to yellowish liquid | -27.32 | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. |
| 2,6-Diaminobenzothiazole | C₇H₇N₃S | 165.22 | Off-white to light brown solid | 178-182 | May be harmful if swallowed or inhaled. Handle with care. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
This procedure involves the nitration of 2-acetylaminobenzothiazole followed by deacetylation.[1][2]
Materials and Equipment:
-
2-Acetylaminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Nitration:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add 1.0 mole equivalent of 2-acetylaminobenzothiazole to 5 parts (by weight) of concentrated sulfuric acid while stirring. Maintain the temperature between 20°C and 30°C.[1]
-
Cool the mixture to 5-10°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 mole equivalent) and concentrated sulfuric acid (1:1 v/v) dropwise, ensuring the temperature does not exceed 10°C.[1]
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the precipitated 2-acetylamino-6-nitrobenzothiazole using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
-
Deacetylation (Saponification):
-
Suspend the moist press cake of 2-acetylamino-6-nitrobenzothiazole in methanol.[2]
-
Heat the suspension to 60°C.
-
Adjust the pH to 10.5 by the dropwise addition of a concentrated sodium hydroxide solution. Maintain this pH for approximately 5 hours while keeping the temperature at 60°C.[2]
-
Cool the mixture to 20°C.
-
Filter the crystalline 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until the filtrate is alkali-free.[2]
-
Dry the product in a vacuum oven at 50°C.
-
Step 2: Synthesis of 2,6-Diaminobenzothiazole
This step involves the reduction of the nitro group of 2-amino-6-nitrobenzothiazole.[3]
Materials and Equipment:
-
2-Amino-6-nitrobenzothiazole
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Reduction:
-
In a round-bottom flask, suspend 2-amino-6-nitrobenzothiazole in water.
-
Add an excess of Tin(II) chloride dihydrate (approximately 5 mole equivalents).
-
Slowly add concentrated hydrochloric acid while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Carefully neutralize the acidic solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,6-diaminobenzothiazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Logical Workflow of the Synthesis
Caption: Synthetic pathway for 2,6-diaminobenzothiazole.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 2,6-Benzothiazolediamine-Based DNA Gyrase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication, making it a validated and attractive target for the development of new antibacterial agents.[1][2] The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit such crucial bacterial targets.[3] Benzothiazole derivatives have emerged as a promising class of compounds, with 2,6-benzothiazolediamine serving as a key scaffold for the synthesis of potent DNA gyrase B (GyrB) inhibitors.[1][4] These inhibitors act by competing with ATP for binding to the ATPase domain of the GyrB subunit, thereby preventing the supercoiling of DNA, which is vital for bacterial cell survival.[3][5]
This document provides detailed application notes and protocols for the synthesis and evaluation of DNA gyrase B inhibitors derived from the this compound scaffold. It is intended to guide researchers in the design, synthesis, and biological characterization of this class of antibacterial candidates.
Mechanism of Action of DNA Gyrase B Inhibitors
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrB subunit possesses ATPase activity, providing the energy for the enzyme's function. Benzothiazole-based inhibitors competitively bind to the ATP-binding pocket on the GyrB subunit, preventing ATP hydrolysis and subsequent DNA supercoiling. This leads to the disruption of DNA replication and ultimately, bacterial cell death.[5][6]
References
- 1. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Benzothiazolediamine in Polymer Chemistry: High-Performance Polyamides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Benzothiazolediamine, a heterocyclic aromatic diamine, serves as a valuable monomer in the synthesis of high-performance polymers. Its rigid benzothiazole core imparts exceptional thermal stability and mechanical strength to the resulting polymeric materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides derived from this compound. These materials, due to their robust nature and the inherent biological relevance of the benzothiazole moiety, are of significant interest for advanced engineering applications and have potential, though largely unexplored, applications in the biomedical field, including drug delivery systems.[1][2][3]
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is in the synthesis of aromatic polyamides, also known as aramids. These polymers are characterized by their high thermal resistance, excellent mechanical properties, and good chemical resistance. The incorporation of the benzothiazole unit into the polymer backbone can enhance these properties.[1][4]
Polyamides are synthesized through the polycondensation reaction of a diamine, in this case, this compound (specifically, its isomer benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diamine has been used in reported syntheses), with a diacid chloride.[1][4] The properties of the resulting polyamide can be tailored by selecting different diacid chlorides. For instance, the use of aromatic diacid chlorides leads to fully aromatic polyamides with very high thermal stability, while the inclusion of aliphatic diacid chlorides can improve solubility and processability, albeit with some compromise in thermal properties.
While the direct application of polymers derived from this compound in drug development is not yet established, the benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds, including anticancer and antimicrobial agents.[1][2][3][5][6] This suggests that polyamides incorporating this moiety could be explored as potential biomaterials, for example, in the development of redox-responsive polymeric coatings for biomedical applications or as components of polymer-drug conjugates.[7] Further research is required to investigate the biocompatibility and drug release characteristics of these polymers.
Data Presentation
The thermal properties of a series of polyamides synthesized from benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diamine and various dicarboxylic acid chlorides have been evaluated using Thermogravimetric Analysis (TGA).[4] The data indicates that these polymers exhibit good thermal stability.
| Polymer ID | Dicarboxylic Acid Chloride | Initial Decomposition Temp. (°C) | Weight Loss at 600°C (%) | Reference |
| A7 | Terephthaloyl chloride | 165 | > 50% | [4] |
| A8 | Isophthaloyl chloride | 197 | > 50% | [4] |
| A9 | Adipoyl chloride | 160 | > 50% | [4] |
| A10 | Sebacoyl chloride | 210 | > 50% | [4] |
Note: The initial weight loss observed at lower temperatures (e.g., for A7, A9) is attributed to the loss of solvent and absorbed water.[4] More significant decomposition for all polymers occurs at temperatures above 300°C.
Experimental Protocols
Synthesis of Polyamides via Solution Polycondensation
This protocol describes the synthesis of polyamides from benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diamine and various dicarboxylic acid chlorides.[1][4]
Materials:
-
Benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diamine
-
Dicarboxylic acid (e.g., Terephthalic acid, Isophthalic acid, Adipic acid, Sebacic acid)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Pyridine
Procedure:
-
Preparation of Dicarboxylic Acid Chlorides:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dicarboxylic acid and an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting dicarboxylic acid chloride is used directly in the next step.
-
-
Polycondensation Reaction:
-
Dissolve a specific amount of benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diamine in a suitable volume of anhydrous DMF in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Add a few drops of pyridine to the solution to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the freshly prepared dicarboxylic acid chloride, dissolved in a small amount of anhydrous DMF, to the diamine solution with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 24 hours under a nitrogen atmosphere.
-
The resulting viscous polymer solution can be used for film casting or the polymer can be precipitated.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization:
The synthesized polyamides can be characterized by various techniques:
-
FT-IR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O and N-H stretching vibrations).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure properties such as tensile strength and modulus of polymer films.
Visualizations
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis and characterization of polyamides.
Logical Relationship of Polymer Properties and Monomer Structure
Caption: Influence of monomer structure on polyamide properties.
References
- 1. Biologically active sulfur-containing polyamides as promising anticancer materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benthamscience.com [benthamscience.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
High-performance liquid chromatography (HPLC) method for 2,6-Benzothiazolediamine
An Application Note on the Analysis of 2,6-Benzothiazolediamine by High-Performance Liquid Chromatography (HPLC)
This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. A reliable and validated analytical method is crucial for its quantification in various samples, including bulk drug substances and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This application note details a robust RP-HPLC method for the analysis of this compound.
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[2][3] This method can also be utilized for the determination of process-related impurities and degradation products.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.[4] The following chromatographic conditions are recommended based on the analysis of structurally similar benzothiazole derivatives.[4][5][6]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 265 nm[7] |
| Injection Volume | 10 µL[4] |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Gradient Elution Program
A gradient elution is proposed to ensure the effective separation of this compound from potential impurities.
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 25 | 20 | 80 |
Protocol
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[4] These solutions are used to establish the calibration curve.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[9]
-
For Bulk Drug Substance:
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4][10]
-
-
For Solid Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[1]
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction.[1]
-
Allow the solution to cool and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[11]
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.[10][11]
-
Method Validation Summary
The analytical method should be validated in accordance with regulatory guidelines to demonstrate its suitability for the intended purpose.[12] The following tables summarize the typical acceptance criteria and representative data for method validation parameters based on similar compounds.[4][13][14]
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Linearity
A linear relationship should be established between the analyte concentration and the detector response.[13]
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.999[4] |
Accuracy (Recovery)
The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.[14]
| Spiked Level | % Recovery | Acceptance Criteria |
| 80% | 99.5% | 98.0 - 102.0%[4] |
| 100% | 100.8% | 98.0 - 102.0%[4] |
| 120% | 101.2% | 98.0 - 102.0%[4] |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[14]
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0%[4] |
| Intermediate Precision | < 1.5% | ≤ 2.0%[4] |
Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logical Relationship
Caption: Logical relationship of method validation parameters.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. gcms.cz [gcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. impactfactor.org [impactfactor.org]
- 7. staff-beta.najah.edu [staff-beta.najah.edu]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. nacalai.com [nacalai.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. d-nb.info [d-nb.info]
- 14. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Diaminobenzothiazole in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diaminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the design of novel anticancer agents. Its versatile structure allows for modifications that can target various oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of 2,6-diaminobenzothiazole derivatives for cancer drug discovery.
Application Notes
2,6-Disubstituted benzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.[1] These compounds often exhibit potent anticancer activity by targeting key signaling pathways implicated in tumorigenesis, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3] The mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[4][5]
The substitution pattern on the benzothiazole core plays a crucial role in determining the anticancer potency and selectivity. For instance, the introduction of sulphonamide or amide moieties at the 2- and 6-positions has yielded compounds with significant activity against breast (MCF-7), cervical (HeLa), and osteosarcoma (MG63) cancer cell lines.[1][6]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative 2,6-disubstituted benzothiazole derivatives, with cytotoxicity presented as IC50 values (the concentration required to inhibit 50% of cancer cell growth).
Table 1: Cytotoxicity of 2,6-Disubstituted Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b (a cyclohexyl benzene sulphonamide derivative) | MCF-7 (Breast) | 34.5 | [1][6] |
| HeLa (Cervical) | 44.15 | [1][6] | |
| MG63 (Osteosarcoma) | 36.1 | [1][6] | |
| 3a (Amide derivative) | MCF-7 (Breast) | Good Activity | [7] |
| 3g (Amide derivative) | HeLa (Cervical) | Good Activity | [7] |
| 3h (Amide derivative) | MG63 (Osteosarcoma) | Good Activity* | [7] |
| 5g (Thiourea derivative with chloro substitution) | K562 (Leukemia) | ~15 | [4] |
| Reh (Leukemia) | <60 | [4] |
*Specific IC50 values were not provided in the source, but the activity was noted as significant.
Experimental Protocols
General Synthesis of 2,6-Disubstituted Benzothiazole Derivatives
This protocol outlines a general method for the synthesis of 2,6-disubstituted benzothiazoles, starting from 2-amino-6-nitrobenzothiazole.[7]
Step 1: Acetylation of 2-amino-6-nitrobenzothiazole
-
React 2-amino-6-nitrobenzothiazole with acetic anhydride.
-
Pour the reaction mixture into 2N HCl.
-
Collect the solid product by filtration, wash with water and diethyl ether, and dry to yield N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Compound 1).[7]
Step 2: Reduction of the Nitro Group
-
To a solution of Compound 1 in 12N HCl, add SnCl2·2H2O at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
The formation of the amino group is confirmed by a positive ninhydrin test on the TLC plate, yielding N-(6-amino-1,3-benzothiazol-2-yl)acetamide (Compound 2).[7]
Step 3: Derivatization of the Amino Group
-
Compound 2 can then be used as a common scaffold for the synthesis of a new series of 2,6-disubstituted benzothiazole derivatives through reactions such as diazotization followed by coupling, or acylation with various acid chlorides or sulfonyl chlorides.[7]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives and incubate for 48-72 hours.[7][10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[10][11]
-
Solubilization: Remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][10]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.
Apoptosis Detection by Flow Cytometry
Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) double staining can be used to quantify apoptosis.[4]
-
Cell Treatment: Treat cancer cells with the benzothiazole derivatives for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
PI3Kγ Enzyme Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of the PI3Kγ enzyme.[12][13]
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the recombinant PI3Kγ enzyme to the kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding lipid vesicles (containing Phosphatidylinositol) and ATP (spiked with γ-[³³P]ATP for radioactive detection or using a non-radioactive detection method like ADP-Glo™).[13][14]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation. For radioactive assays, this can be done using neomycin-coated Scintillation Proximity Assay (SPA) beads and measuring radioactivity with a scintillation counter.[12] For non-radioactive assays, follow the specific detection protocol (e.g., luminescence for ADP-Glo™).[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. promega.es [promega.es]
Application Notes and Protocols for N-Functionalization of 2-Aminobenzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The functionalization of the exocyclic amino group (N-functionalization) is a key strategy for the synthesis of novel bioactive molecules.[1][4] This document provides detailed experimental protocols for common N-functionalization reactions of 2-aminobenzothiazoles, including N-acylation, N-alkylation, N-arylation, and N-sulfonylation.
N-Acylation of 2-Aminobenzothiazoles
N-acylation is a fundamental method for modifying the 2-aminobenzothiazole core, often leading to compounds with enhanced biological activity.[6] This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids.[7][8]
Data Presentation: Comparison of N-Acylation Protocols
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Yield (%) | Reference |
| Acyl Chloride | Chloroacetyl chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75 | [7] |
| Carboxylic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88 | [7][8] |
| Anhydride | Succinic Anhydride | Glacial Acetic Acid | Reflux | 5 hours (est.) | N/A | [7] |
| Oxidative Amidation | Aromatic Aldehydes | CH₂Cl₂ / Cs₂CO₃, NHC catalyst | Room Temp | 12 hours | 70-91 | [9] |
| Microwave-Assisted | Aromatic Aldehydes & 1,3-Diketones | Sc(OTf)₃ | Microwave | N/A | N/A | [1][7] |
Experimental Protocols for N-Acylation
Protocol 1.1: Acylation using Acyl Chloride [7]
This protocol describes the acylation of 2-aminobenzothiazole using chloroacetyl chloride in the presence of a base.
Materials:
-
2-aminobenzothiazole (0.05 mol)
-
Triethylamine (0.05 mol)
-
Chloroacetyl chloride (0.05 mol)
-
Dry benzene (50 mL)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a stirred solution of 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in dry benzene (50 mL).
-
Cool the flask in an ice bath.
-
Add chloroacetyl chloride (0.05 mol) dropwise to the cooled, stirred solution.
-
After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.
-
Filter off the precipitated triethylamine hydrochloride.
-
Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.[7]
Protocol 1.2: Acylation using Acetic Acid [8]
This method provides an alternative route for N-acetylation, avoiding the use of moisture-sensitive reagents like acetyl chloride or acetic anhydride.
Materials:
-
2-aminobenzothiazole (1 mmol)
-
Triethyl orthoformate (1.5 mmol)
-
Sodium azide (1.5 mmol)
-
Glacial Acetic Acid (1 mL)
-
Nitrogen atmosphere
-
Reflux setup
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Combine 2-aminobenzothiazole (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) in acetic acid (1 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Add water (3 mL) to the residue to precipitate the solid product.
-
Collect the solid by filtration.
-
Purify the crude product by flash column chromatography using a hexane:ethyl acetate gradient to yield the pure N-acetylated product.
Visualization: General N-Acylation Workflow
Caption: General workflow for the N-acylation of 2-aminobenzothiazole.
N-Alkylation of 2-Aminobenzothiazoles
N-alkylation introduces alkyl groups to the amino function, a common strategy in medicinal chemistry to modulate lipophilicity and target binding. Reductive amination and direct alkylation with alkyl halides or alcohols are common approaches.[10]
Data Presentation: Comparison of N-Alkylation Protocols
| Method | Alkylating Agent | Reagents / Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Reductive Amination | Aldehydes | NaBH₄, Na₂SO₄ | Absolute MeOH | 80 °C | N/A | |
| Direct Alkylation | Benzylic Alcohols | N/A | N/A | N/A | N/A | [10] |
| Direct Alkylation | 1,4-bis(bromomethyl)benzene | Al₂O₃–OK | Acetonitrile | Room Temp | N/A | [11] |
Experimental Protocol for N-Alkylation
Protocol 2.1: N-Alkylation via Reductive Amination [12]
This protocol outlines the synthesis of N-alkylated 2-aminobenzothiazoles from an aldehyde via an intermediate imine, which is then reduced.
Materials:
-
Appropriate alcohol (starting material for aldehyde)
-
(Diacetoxyiodo)benzene (C₆H₅I(O₂CCH₃)₂)
-
TEMPO (catalyst)
-
Dry CH₂Cl₂
-
2-aminobenzothiazole
-
Anhydrous Na₂SO₄
-
Absolute MeOH
-
Sodium borohydride (NaBH₄)
-
Stirring apparatus
-
Reaction vessels
Procedure:
-
Aldehyde Synthesis (if required): Oxidize the corresponding alcohol using (diacetoxyiodo)benzene and catalytic TEMPO in dry CH₂Cl₂ to form the aldehyde.
-
Imine Formation: In a reaction vessel, dissolve the aldehyde and 2-aminobenzothiazole in absolute MeOH. Add anhydrous Na₂SO₄ to act as a drying agent. Stir the mixture to facilitate the formation of the imine intermediate.
-
Reduction: To the imine-containing mixture, carefully add sodium borohydride (NaBH₄) in portions.
-
Heating: Heat the reaction mixture to 80 °C and continue stirring until the reaction is complete (monitor by TLC).
-
Work-up: After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the N-alkylated 2-aminobenzothiazole.
Visualization: N-Alkylation via Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
N-Arylation of 2-Aminobenzothiazoles
The formation of a C-N bond between an aromatic ring and the amino group of 2-aminobenzothiazole is a powerful method for generating novel drug candidates. The Buchwald-Hartwig amination is a preferred modern method due to its milder conditions and broad substrate scope compared to traditional methods like the Ullmann condensation.[13][14]
Data Presentation: Comparison of N-Arylation Protocols
| Method | Catalyst System | Typical Base | Solvent | Temperature (°C) | Key Features | Reference |
| Buchwald-Hartwig | Palladium / Phosphine Ligand | K₂CO₃, Cs₂CO₃, NaOtBu | 1,4-Dioxane, Toluene | 80-110 | Milder conditions, broader scope, preferred for exocyclic N-arylation. | [13][14][15] |
| Ullmann Condensation | Copper Catalyst | K₂CO₃, Cs₂CO₃ | DMF, DMSO | >150 (often) | Harsher conditions, typically used for endocyclic N'-arylation. | [13] |
Experimental Protocol for N-Arylation
Protocol 3.1: Buchwald-Hartwig Amination [13][15]
This protocol details the palladium-catalyzed N-arylation of 2-aminobenzothiazole with an aryl halide.
Materials:
-
2-aminobenzothiazole
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Celite
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-aminobenzothiazole, the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add Solvent: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualization: Decision Workflow for N-Arylation
Caption: Decision workflow for selecting an N-arylation method.[13]
N-Sulfonylation of 2-Aminobenzothiazoles
The introduction of a sulfonamide group is a well-established strategy in drug design, and N-sulfonylation of 2-aminobenzothiazole achieves this transformation.[16] The reaction is typically performed by treating the amine with a sulfonyl chloride in the presence of a base.
Data Presentation: N-Sulfonylation Protocol Summary
| Method | Sulfonylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Standard | Benzenesulfonyl chlorides | Sodium acetate | Water | 80-85 °C | High | [16] |
| Alternative | Benzenesulfonyl chlorides | Sodium carbonate | Dichloromethane | Room Temp | N/A | [17] |
Experimental Protocol for N-Sulfonylation
Protocol 4.1: N-Sulfonylation in an Aqueous System [16]
This protocol describes a straightforward method for the N-sulfonylation of 2-aminothiazoles, which is applicable to 2-aminobenzothiazoles.
Materials:
-
2-aminobenzothiazole
-
Appropriate sulfonyl chloride
-
Sodium acetate
-
Water
-
Reaction vessel with heating and stirring
-
Filtration apparatus
Procedure:
-
Dissolve sodium acetate in water in a reaction vessel.
-
Add 2-aminobenzothiazole and the sulfonyl chloride to the solution.
-
Heat the reaction mixture to 80–85 °C with continuous stirring.
-
Monitor the reaction by observing the physical change from a sticky substance to a fine powder and by using TLC.
-
Upon completion, cool the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the product with cold water and dry.
-
The product can be further purified by recrystallization, typically from ethanol.
Visualization: General N-Sulfonylation Workflow
Caption: General workflow for the N-sulfonylation of 2-aminobenzothiazole.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journal.umpr.ac.id [journal.umpr.ac.id]
- 9. rsc.org [rsc.org]
- 10. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. excli.de [excli.de]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-substituted benzothiazoles utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2][3][4]
The 2-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][5][6] Their diverse applications also extend to industrial use as antioxidants and vulcanization accelerators.[1][7]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into heat. This rapid and localized heating leads to:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: The reduction in reaction time minimizes the formation of byproducts, often leading to cleaner reaction profiles and higher isolated yields.[1][3]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to traditional heating techniques.[1]
-
Greener Chemistry: The use of microwave irradiation can reduce or eliminate the need for hazardous solvents, aligning with the principles of green chemistry.[1][3][8][9]
Experimental Protocols
Several effective protocols for the microwave-assisted synthesis of 2-substituted benzothiazoles have been developed, employing various catalysts and solvent systems. Below are detailed methodologies for three distinct approaches.
Protocol 1: Catalyst-Free Synthesis in a Green Solvent (Glycerol)
This protocol describes a catalyst-free condensation of 2-aminothiophenol with various aldehydes in glycerol, a biodegradable and environmentally benign solvent.[8][9]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Glycerol
-
Ethanol (for recrystallization)
-
Microwave reactor (CEM Focused Microwave or similar)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add glycerol (2 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 120 °C) for a specified time (typically 2-10 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-substituted benzothiazole.
Protocol 2: Solid-Support Synthesis using Zeolite
This method utilizes a solid support, NaY zeolite, which acts as a reusable catalyst and support, enabling a solvent-free reaction.[10]
Materials:
-
2-Hydrazinobenzothiazole (can be synthesized from 2-mercaptobenzothiazole)
-
Substituted aldehyde
-
NaY Zeolite
-
Ethanol (for product extraction)
-
Mortar and pestle
-
Domestic or laboratory microwave oven
Procedure:
-
Thoroughly mix 2-hydrazinobenzothiazole (0.010 mol) and NaY zeolite (6 g) in a mortar.
-
Add the desired aldehyde (0.015 mol) to the mixture and continue mixing.
-
Transfer the reaction mixture to an Erlenmeyer flask.
-
Irradiate the mixture in a microwave oven for 1-2 minutes at a suitable power level (e.g., 960 W), with intermittent cooling every 10 seconds.
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product from the zeolite using ethanol.
-
Filter off the zeolite catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the ethanol from the filtrate to obtain the crude product.
-
Recrystallize the product from ethanol to yield the pure 2-(2-substituted arylidenehydrazino)benzothiazole.
Protocol 3: Biocatalyst-Mediated Solvent-Free Synthesis
This environmentally friendly protocol employs a natural biocatalyst, Acacia concinna powder, under solvent-free microwave irradiation.[3][4]
Materials:
-
2-Aminothiophenol
-
Substituted aryl aldehyde
-
Acacia concinna powder (as biocatalyst)
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, mix 2-aminothiophenol (1 mmol), the aryl aldehyde (1 mmol), and a catalytic amount of Acacia concinna powder.
-
Seal the vial and subject it to microwave irradiation for a short duration (typically 30-60 seconds) at a specified power output.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate or ethanol.
-
Filter to remove the biocatalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted syntheses of 2-substituted benzothiazoles, showcasing the efficiency of this method with different substrates and conditions.
Table 1: Comparison of Conventional vs. Microwave Synthesis of Hydroxy Phenyl Benzothiazoles [1]
| Entry | Substituent | Method | Reaction Time | Yield (%) |
| 1 | 2-hydroxy | Conventional | 5 hours | 75 |
| 2 | 2-hydroxy | Microwave | 12 minutes | 95 |
| 3 | 4-hydroxy | Conventional | 5 hours | 72 |
| 4 | 4-hydroxy | Microwave | 12 minutes | 92 |
| 5 | 2,4-dihydroxy | Conventional | 6 hours | 70 |
| 6 | 2,4-dihydroxy | Microwave | 15 minutes | 89 |
Table 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles using Various Aldehydes
| Entry | Aldehyde | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Glycerol | 2 | 92 | [8] |
| 2 | 4-Chlorobenzaldehyde | Glycerol | 2 | 95 | [8] |
| 3 | 4-Methoxybenzaldehyde | Glycerol | 3 | 94 | [8] |
| 4 | 2-Nitrobenzaldehyde | Glycerol | 5 | 89 | [8] |
| 5 | Phenylacetaldehyde | Amberlite IR120 resin | 5-10 | 88-95 | [2] |
| 6 | 4-N,N-dimethyl benzaldehyde | L-proline | - | 45 | [2] |
| 7 | Various aryl aldehydes | Acacia concinna | 0.5-1 | High | [3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-substituted benzothiazoles.
Caption: General workflow for microwave-assisted benzothiazole synthesis.
Reaction Mechanism
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Caption: Reaction mechanism for benzothiazole formation from an aldehyde.
Signaling Pathway Inhibition (Example)
Certain 2-substituted benzothiazoles have been investigated as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, some derivatives show potential to inhibit VEGFR-2 kinase, a key mediator of angiogenesis.[11]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazoles.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent | Semantic Scholar [semanticscholar.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
One-Pot Synthesis of 2-Aminobenzothiazoles from 2-Iodoanilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potential therapeutic agents for tuberculosis, epilepsy, diabetes, and cancer.[1] The development of efficient, cost-effective, and environmentally benign synthetic methods to access this important heterocyclic motif is therefore of significant interest. This document provides detailed application notes and protocols for the one-pot synthesis of 2-aminobenzothiazole derivatives starting from readily available 2-iodoanilines and isothiocyanates.
One-pot syntheses offer considerable advantages over traditional multi-step procedures by reducing the need for intermediate purification, minimizing solvent waste, and improving overall time and resource efficiency. The protocols detailed herein focus on two robust and sustainable catalytic systems: a copper-catalyzed reaction in water and an iron-catalyzed method, also in an aqueous medium. These methods provide a practical and green alternative to traditional syntheses that often rely on organic solvents.[1][2]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives using copper- and iron-catalyzed one-pot procedures.
Table 1: Copper-Catalyzed One-Pot Synthesis of 2-Aminobenzothiazoles in Water[1][3]
| Entry | 2-Iodoaniline Derivative | Isothiocyanate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenyl isothiocyanate | CuI (10 mol%) | 90-100 | 14-33 | High |
| 2 | 4-Methyl-2-iodoaniline | Phenyl isothiocyanate | CuI (10 mol%) | 90-100 | 5-12 | Good to Excellent |
| 3 | 4-Methyl-2-iodoaniline | 4-Chlorophenyl isothiocyanate | CuI (10 mol%) | 90-100 | 5-12 | Good to Excellent |
| 4 | 4-Methyl-2-iodoaniline | 4-Methoxyphenyl isothiocyanate | CuI (10 mol%) | 90-100 | 5-12 | Good to Excellent |
| 5 | 4-Methyl-2-iodoaniline | Ethyl isothiocyanate | CuI (10 mol%) | 90-100 | 5-12 | Good to Excellent |
Note: "High" and "Good to Excellent" yields are as reported in the source literature; specific percentages were not consistently provided in the snippets.
Table 2: Iron-Catalyzed One-Pot Synthesis of 2-Aminobenzothiazoles in Water[4][5]
| Entry | 2-Iodoaniline Derivative | Isothiocyanate | Catalyst/Additives | Temperature (°C) | Time | Yield (%) |
| 1 | 2-Iodoaniline | Phenyl isothiocyanate | FeCl₃ (5 mol%), 1,10-phenanthroline (5 mol%), DABCO (2 equiv), C₁₈H₃₇NMe₃Cl (10 mol%) | 80 | Not Specified | Not Specified |
| 2 | 2-Iodoaniline | 4-Nitrophenyl isothiocyanate | FeCl₃ (5 mol%), 1,10-phenanthroline (5 mol%), DABCO (2 equiv), C₁₈H₃₇NMe₃Cl (10 mol%) | 80 | Not Specified | Not Specified |
| 3 | 2-Iodoaniline with CF₃ at pos. 6 | 4-Methoxyphenyl isothiocyanate | FeCl₃ (5 mol%), 1,10-phenanthroline (5 mol%), DABCO (2 equiv), C₁₈H₃₇NMe₃Cl (10 mol%) | 80 | Not Specified | Not Specified |
| 4 | 2-Iodoaniline | Ethyl isothiocyanate | FeCl₃ (5 mol%), 1,10-phenanthroline (5 mol%), DABCO (2 equiv), C₁₈H₃₇NMe₃Cl (10 mol%) | 80 | Not Specified | Not Specified |
Note: While the general procedure is available, specific yields for the 2-iodoaniline reactions were not detailed in the provided search results. The iron-catalyzed method has also been reported for the reaction of 2-aminobenzenethiols with isothiocyanates, yielding moderate to excellent results.[1]
Experimental Protocols
The following are detailed experimental protocols for the one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines.
Protocol 1: Copper-Catalyzed Synthesis in Water
This protocol describes a straightforward, efficient, and sustainable method for the synthesis of 2-aminobenzothiazoles from in situ generated 2-iodothioureas using a copper(I) catalyst in water.[1][2] This method is particularly advantageous for 2-iodoanilines as it proceeds smoothly with only a catalytic amount of CuI, whereas bromo and chloro analogs may require the addition of a base and ligand.[1]
Materials:
-
2-Iodoaniline or its derivative
-
Appropriate isothiocyanate
-
Copper(I) iodide (CuI)
-
Water (deionized or distilled)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Stirring apparatus and heating source
Procedure:
-
To a suitable reaction vessel, add the 2-iodoaniline derivative (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).
-
Add water (5 mL) to the mixture.
-
Seal the reaction vessel and stir the mixture vigorously at a temperature between 90-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 5 to 33 hours depending on the substrates.[1]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminobenzothiazole.
Protocol 2: Iron-Catalyzed Synthesis in Water
This protocol outlines an iron-catalyzed tandem reaction of 2-iodoaniline with isothiocyanates in water, providing an environmentally benign and practical route to 2-aminobenzothiazoles.[3][4] This method utilizes a phase-transfer catalyst to facilitate the reaction in the aqueous medium.[4]
Materials:
-
2-Iodoaniline or its derivative
-
Appropriate isothiocyanate
-
Iron(III) chloride (FeCl₃)
-
1,10-Phenanthroline (ligand)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (base)
-
Octadecyltrimethylammonium chloride (phase-transfer catalyst)
-
Water (deionized or distilled)
-
Reaction vessel
-
Stirring apparatus and heating source
Procedure:
-
In a test tube or other suitable reaction vessel, combine the 2-iodoaniline (0.3 mmol), the isothiocyanate (0.45 mmol, 1.5 equiv), DABCO (0.6 mmol, 2 equiv), FeCl₃ (0.015 mmol, 5 mol%), 1,10-phenanthroline (0.015 mmol, 5 mol%), and octadecyltrimethylammonium chloride (0.03 mmol, 10 mol%).
-
Add water (3 mL) to the mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Wash the mixture with saturated brine and extract with ethyl acetate.
-
Dry the combined organic extracts, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole product.
Visualizations
Reaction Workflow
The following diagram illustrates the general one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates, highlighting the key steps of thiourea formation and subsequent intramolecular C-S bond formation.
Caption: General workflow for the one-pot synthesis of 2-aminobenzothiazoles.
Plausible Catalytic Cycle
The following diagram illustrates a plausible mechanism for the copper-catalyzed intramolecular C-S coupling step.
Caption: Plausible mechanism for the copper-catalyzed C-S coupling.
References
Purifying Benzothiazole Derivatives: A Guide to Column Chromatography Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of benzothiazole derivatives using column chromatography. Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. Effective purification is crucial for the accurate evaluation of their biological activity and physical properties. These guidelines offer a starting point for developing robust purification strategies for novel benzothiazole derivatives.
Introduction
Benzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and byproducts. Column chromatography is a fundamental and widely used technique for the isolation and purification of these target molecules.[1][2] The choice of stationary and mobile phases is critical for achieving successful separation. This guide outlines common chromatographic conditions and provides detailed protocols for the purification of various benzothiazole derivatives.
Key Considerations for Method Development
Several factors must be considered when developing a column chromatography method for benzothiazole derivatives:
-
Polarity of the Target Compound: The polarity of the benzothiazole derivative, which is influenced by its substituents, will primarily dictate the choice of the stationary and mobile phases.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of benzothiazole derivatives due to its versatility and cost-effectiveness.[1][2] However, for compounds that are sensitive to acidic conditions, alternative stationary phases such as neutral or basic alumina may be more suitable.[3] For highly polar or non-polar compounds, reversed-phase chromatography using a C18-functionalized silica gel can be an effective alternative.[4][5]
-
Mobile Phase Selection: A systematic approach to selecting the mobile phase, often involving preliminary analysis by Thin Layer Chromatography (TLC), is recommended. For normal-phase chromatography on silica gel, common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[6][7] For reversed-phase chromatography, mixtures of water with acetonitrile or methanol are typically used, often with the addition of a small amount of acid like formic or acetic acid to improve peak shape.[4][7][8]
-
Product and Impurity Polarity: Separation can be challenging if the product and impurities have similar polarities. In such cases, exploring different solvent systems or considering alternative purification techniques like recrystallization is advised.[3]
Experimental Protocols
The following protocols provide a general framework for the purification of benzothiazole derivatives. Optimization may be required for specific compounds.
Protocol 1: Normal-Phase Column Chromatography using Silica Gel
This protocol is suitable for the purification of moderately polar benzothiazole derivatives.
Materials:
-
Crude benzothiazole derivative
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the target compound from impurities (a retention factor, Rf, of 0.2-0.4 for the target compound is often ideal).
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, constantly tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Gradient elution is often more effective for separating complex mixtures.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified benzothiazole derivative.
-
Protocol 2: Reversed-Phase Column Chromatography using C18-Silica Gel
This protocol is suitable for the purification of polar or non-polar benzothiazole derivatives that are not well-separated by normal-phase chromatography.
Materials:
-
Crude benzothiazole derivative
-
C18-functionalized silica gel
-
Methanol
-
Acetonitrile
-
Deionized water
-
Formic acid or trifluoroacetic acid (TFA) (optional)
-
Appropriate chromatography column
-
Collection tubes or flasks
-
HPLC or UPLC system for fraction analysis (optional)
Procedure:
-
Method Development (Analytical HPLC):
-
If available, develop a separation method on an analytical HPLC system using a C18 column to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol gradient).
-
-
Column Packing:
-
Prepare a slurry of the C18-silica gel in the more polar solvent of the mobile phase (e.g., methanol or acetonitrile).
-
Pack the column with the slurry.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent compatible with the mobile phase.
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
The polarity of the mobile phase is typically decreased during the run by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol).
-
Collect fractions and monitor their composition.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the fractions by TLC (if applicable) or analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water may require lyophilization.
-
Data Presentation: Exemplary Purification Conditions
The following tables summarize typical column chromatography conditions reported for the purification of various benzothiazole derivatives.
Table 1: Normal-Phase Column Chromatography Conditions
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
| 2-Substituted Benzothiazoles | Silica Gel | Hexane:Ethyl Acetate (9.5:0.5, v/v) | Isocratic | [6] |
| 2-Substituted Benzothiazoles | Silica Gel | Hexane:Ethyl Acetate (8.5:1.5, v/v) | Isocratic | [6] |
| 4-(N-Boc-Amino)-1-(6-((4-chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl)piperidine | Silica Gel | Dichloromethane:Methanol (30:1, v/v) | Isocratic | [7] |
| Acetanilide derivatives of 2-aminobenzothiazole | Silica Gel | Hexane and Ethyl Acetate | Gradient | [10] |
| Benzothiazole-quinazolinobenzodiazepine hybrid | Silica Gel | Not specified | Not specified | |
| Pyrimido[2,1-b]benzothiazoles | Silica Gel | Hexane/Ethyl Acetate | Not specified | [11] |
Table 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) Conditions
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Detection | Reference |
| Benzothiazole | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not specified | [4] |
| Benzothiazole-Based Hsp90 Inhibitors | C18 (Waters xBridge BEH) | A: 1% CH3CN, 0.1% HCOOH in H2O; B: CH3CN | 254 nm | [7] |
| Benzotriazoles and Benzothiazole | ZORBAX SB-C18 | Methanol:Water (55:45, v/v) | UV | [12] |
| Benzotriazoles and Benzothiazoles | Ascentis Express C18 | A: 0.1% CH3COOH in H2O/ACN (98:2); B: Not specified | Mass Spectrometry | [8] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purification of benzothiazole derivatives using column chromatography.
Caption: General workflow for benzothiazole derivative purification.
This comprehensive guide provides researchers with the necessary information to successfully purify benzothiazole derivatives using column chromatography, a critical step in the advancement of drug discovery and materials science.
References
- 1. sorbchemindia.com [sorbchemindia.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. repositori.urv.cat [repositori.urv.cat]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Anthelmintic activity screening of novel benzothiazole compounds
Application Note & Protocols: A-789
Topic: Anthelmintic Activity Screening of Novel Benzothiazole Compounds For: Researchers, scientists, and drug development professionals.
Abstract
The rise of anthelmintic resistance necessitates the urgent discovery of novel chemical scaffolds effective against parasitic helminths.[1][2][3] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potential anthelmintic properties.[4][5][6] This document provides a comprehensive, tiered approach for the systematic screening of novel benzothiazole compounds to identify and characterize new anthelmintic drug leads. We present detailed, field-proven protocols for primary, high-throughput screening using the model organism Caenorhabditis elegans, followed by secondary, mechanism-focused assays such as the egg hatch inhibition assay. The causality behind experimental choices, data interpretation, and quality control measures are emphasized to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Benzothiazoles as Anthelmintics
Helminth infections affect a significant portion of the world's human and livestock populations, leading to substantial morbidity and economic losses.[1] The current anthelmintic arsenal is limited, and its efficacy is threatened by the widespread emergence of drug-resistant parasite strains.[7] This landscape drives the search for new drugs with novel mechanisms of action.
The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[4][5] Its rigid, bicyclic structure allows for versatile substitutions, enabling interaction with a wide array of biological targets.[5] Notably, benzothiazole-2-carbamates, structural isosteres of the highly successful benzimidazole anthelmintics (e.g., albendazole), have been shown to inhibit tubulin polymerization in parasites, a validated anthelmintic target.[8] This provides a strong mechanistic rationale for exploring novel benzothiazole derivatives as a source of next-generation anthelmintics.
A Phased Screening Strategy for Hit Identification
A successful screening campaign must balance throughput with biological relevance. We advocate for a phased approach that efficiently triages large compound libraries to identify the most promising candidates for further development.
dot graph "Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_0" { label="Phase 1: Primary Screening (High-Throughput)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Library of Novel\nBenzothiazole Compounds"]; B [label="C. elegans Adult Motility Assay\n(24-well or 96-well format)"]; C [label="Identify 'Hits'\n(% Paralysis > Threshold)"]; A -> B -> C; }
subgraph "cluster_1" { label="Phase 2: Hit Confirmation & Secondary Assays"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Dose-Response Curve\n(Calculate EC50)"]; E [label="Egg Hatch Inhibition Assay\n(Ovicidal Activity)"]; F [label="Mammalian Cell\nToxicity Counter-Screen"]; C -> D; D -> E; D -> F; }
subgraph "cluster_2" { label="Phase 3: Lead Progression"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Parasitic Nematode Models\n(e.g., H. contortus)"]; H [label="Structure-Activity Relationship (SAR)\nStudies"]; I [label="In Vivo Efficacy Studies\n(Rodent Models)"]; {E, F} -> G [lhead="cluster_2"]; G -> H -> I; }
I -> J [label="Lead Candidate", style=bold, color="#EA4335"]; J [label="Preclinical Development", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot Caption: Phased workflow for anthelmintic drug discovery.
Phase 1 Protocol: High-Throughput Adult Motility Assay
3.1. Principle and Rationale The free-living nematode Caenorhabditis elegans is an excellent model for primary anthelmintic screening.[1][9] It is cost-effective, has a rapid life cycle, and its genome is well-characterized.[9][10] Most importantly, many anthelmintics that target parasitic nematodes also affect C. elegans, making it a valuable surrogate.[11][12] The adult motility assay is a robust phenotypic screen where paralysis or death of the worm serves as a clear and easily quantifiable endpoint for compound activity.[2][3]
3.2. Materials
-
C. elegans wild-type strain (e.g., N2 Bristol)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture (food source)
-
M9 Buffer
-
96-well flat-bottom microtiter plates
-
Test Compounds (Benzothiazoles): 10 mM stock solutions in Dimethyl Sulfoxide (DMSO)
-
Positive Control: Albendazole or Ivermectin (10 mM stock in DMSO)
-
Negative Control: M9 buffer with equivalent final DMSO concentration
-
Automated plate reader or imaging system capable of kinetic reads (optional, for high-throughput) or a stereomicroscope.
3.3. Step-by-Step Protocol
-
Worm Preparation: Culture C. elegans on NGM plates seeded with E. coli OP50. Synchronize the worm population to obtain a high proportion of young adults.
-
Compound Plating:
-
Prepare a master plate by diluting the 10 mM stock benzothiazole compounds to an intermediate concentration (e.g., 200 µM) in M9 buffer.
-
In a 96-well assay plate, add M9 buffer to all wells.
-
Transfer a small volume of the intermediate compound solution to the test wells to achieve a final desired screening concentration (e.g., 10-50 µM).
-
Include wells for the positive control (e.g., final concentration 10 µM Albendazole) and negative control (DMSO vehicle only).
-
-
Worm Dispensing:
-
Gently wash the synchronized adult worms from NGM plates using M9 buffer.
-
Adjust the worm suspension density to approximately 10-20 worms per 20 µL.
-
Dispense 20 µL of the worm suspension into each well of the 96-well plate.
-
-
Incubation: Incubate the plates at 20-25°C for 24 to 48 hours.
-
Endpoint Measurement:
-
Manual Scoring: Place the plate on a stereomicroscope. A worm is considered paralyzed or dead if it does not move or respond to a gentle prod with a platinum wire pick. Count the number of motile vs. non-motile worms in each well.
-
Automated Scoring: Use a real-time monitoring device (e.g., xCELLigence) or an automated imaging system to quantify worm movement (thrashing frequency).[2][3]
-
-
Data Analysis: Calculate the percentage of non-motile worms for each compound using the formula: % Motility Inhibition = ((Total Worms - Motile Worms) / Total Worms) * 100 A "hit" is defined as a compound that induces motility inhibition above a pre-defined threshold (e.g., >80%) compared to the negative control.
Phase 2 Protocol: Egg Hatch Inhibition Assay (EHIA)
4.1. Principle and Rationale Compounds that inhibit egg hatching have significant therapeutic potential as they disrupt the parasite's life cycle, reducing pasture contamination and reinfection rates.[13] The Egg Hatch Inhibition Assay (EHIA) is a classic test used to determine the ovicidal activity of compounds, particularly for benzimidazoles and their isosteres like benzothiazoles.[13][14]
4.2. Materials
-
Gravid adult C. elegans
-
Bleach solution (Sodium hypochlorite and NaOH)
-
M9 Buffer
-
"Hit" compounds identified from Phase 1
-
Positive Control: Thiabendazole or Albendazole
-
48-well or 96-well plates
-
Lugol's Iodine solution
4.3. Step-by-Step Protocol
-
Egg Isolation:
-
Wash gravid adult worms from several NGM plates into a conical tube using M9 buffer.
-
Pellet the worms by centrifugation and aspirate the supernatant.
-
Add bleach solution to the worm pellet and vortex vigorously for 5-7 minutes to dissolve the adult worms and release the eggs.[15]
-
Immediately wash the eggs 3-4 times with M9 buffer to remove all traces of bleach, pelleting the eggs by centrifugation each time.
-
Resuspend the final egg pellet in M9 buffer and determine the egg concentration (eggs/mL) using a microscope. Adjust to ~100-150 eggs per 100 µL.[16]
-
-
Assay Setup:
-
Prepare serial dilutions of the "hit" compounds and the positive control in M9 buffer in a microtiter plate. A typical concentration range would be 0.01 µM to 100 µM.
-
Add 100 µL of the egg suspension to each well.
-
Include negative control wells containing only M9 buffer and the appropriate DMSO concentration.
-
-
Incubation: Incubate the plate at 20-25°C for 48 hours in a humidified chamber to prevent evaporation.[16]
-
Endpoint Measurement:
-
After incubation, add one drop of Lugol's Iodine to each well to stop any further hatching.
-
Under an inverted microscope, count the number of unhatched eggs and the number of hatched L1 larvae in each well.
-
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration: % Inhibition = (1 - (Hatched Larvae_test / Unhatched Eggs_test) / (Hatched Larvae_control / Unhatched Eggs_control)) * 100 Plot the % inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value (the concentration that inhibits 50% of egg hatching).[17]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. Dose-response data is critical for ranking the potency of hit compounds.
Table 1: Example Data Summary for Benzothiazole Hits
| Compound ID | Primary Screen (% Motility Inhibition @ 20µM) | Egg Hatch Assay (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/EC50) |
| BZT-001 | 95% | 1.2 | >100 | >83.3 |
| BZT-002 | 88% | 5.7 | 75 | 13.2 |
| BZT-003 | 91% | 0.8 | 15 | 18.8 |
| Albendazole | 98% | 0.5 | >100 | >200 |
-
Interpretation: A potent compound will have a low EC50 value in both motility and egg hatch assays. The Selectivity Index (SI), the ratio of cytotoxicity (CC50) to anthelmintic activity (EC50), is a crucial metric. A high SI (>10) is desirable, indicating the compound is significantly more toxic to the worm than to mammalian cells. In the example above, BZT-001 shows high potency and excellent selectivity, making it a strong candidate for further investigation.
Conclusion
This application note provides a robust framework for the initial stages of anthelmintic drug discovery focused on novel benzothiazole compounds. By employing a tiered screening cascade—starting with a high-throughput C. elegans motility assay and progressing to mechanism-specific assays like the EHIA—researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. Rigorous adherence to these protocols, including appropriate controls and quantitative data analysis, will ensure the generation of reliable and actionable results, paving the way for the development of the next generation of anthelmintics.
References
- 1. Drug discovery technologies: Caenorhabditis elegans as a model for anthelmintic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejpmr.com [ejpmr.com]
- 7. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds [mdpi.com]
- 8. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caenorhabditis elegans in anthelmintic research – Old model, new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans as a model for the screening of anthelminthic compounds: ultrastructural study of the effects of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
- 12. Caenorhabditis elegans is a useful model for anthelmintic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 14. Egg hatch assay - Wikipedia [en.wikipedia.org]
- 15. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of 2,6-Substituted Benzothiazole Derivatives for Anti-plasmodial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with unique mechanisms of action. Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention due to their wide range of pharmacological activities, including potent anti-plasmodial effects.[1][2][3] This document provides a comprehensive overview of the evaluation of 2,6-substituted benzothiazole derivatives as potential antimalarial candidates. It includes a summary of their structure-activity relationships (SAR), mechanisms of action, quantitative activity data, and detailed protocols for their biological evaluation.
The anti-plasmodial potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[1][4] Structure-activity relationship studies have revealed that modifications at the 2 and 6 positions are particularly critical for determining the potency of these compounds.[4][5] Mechanisms of action for this class of compounds are varied, including the inhibition of crucial parasite enzymes, disruption of heme detoxification, and depolarization of the mitochondrial membrane potential.[1][5][6]
Data Presentation: Anti-plasmodial Activity and Cytotoxicity
The following tables summarize the in vitro anti-plasmodial activity (IC₅₀) and cytotoxicity (CC₅₀ or IC₅₀ against mammalian cells) of selected 2,6-substituted benzothiazole derivatives from various studies.
Table 1: In Vitro Anti-plasmodial Activity of 2,6-Substituted Benzothiazole Derivatives
| Compound ID | Substitution Pattern | P. falciparum Strain(s) | IC₅₀ (µM) | Reference |
| 3b | 2-(piperidine-4-carboxamide), 6-nitro | Not Specified | 0.09 | [4][7] |
| 4 | 2-(1-(furan-2-carbonyl)piperidine-4-carboxamide), 6-nitro | Not Specified | 0.11 | [4][7] |
| 3a | 2-(piperidine-4-carboxamide), 6-nitro | Not Specified | 0.25 | [4][7] |
| 5a | 2-(1-(cinnamoyl)piperidine-4-carboxamide), 6-nitro | Not Specified | 0.29 | [4][7] |
| 5b | 2-(1-(3-(furan-2-yl)acryloyl)piperidine-4-carboxamide), 6-nitro | Not Specified | 0.35 | [4][7] |
| A12 | 2-(NH-Cyclohexyl), 6-nitro | W2 (Chloroquine-resistant) | 0.60 | [5][8] |
| C7 | 2-(NH-Phenyl-COOH), 6-amino | W2 (Chloroquine-resistant) | 1.10 | [5][8] |
| 5f | Benzothiazole Hydrazone derivative | K1 (CQ/Pyrimethamine-resistant) | 1.25 | [6][9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity of Benzothiazole Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | Assay | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI)* | Reference |
| A12 | THP1 (Human monocytic) | Not Specified | 25 | 41.7 | [5][8] |
| C7 | THP1 (Human monocytic) | Not Specified | 30 | 27.3 | [5][8] |
| BTD | HCT116 (Colon Cancer) | MTT | ~7.5 (48h) | Not Applicable | [10] |
| PB11 | U87 (Glioblastoma), HeLa (Cervix Cancer) | MTT | ~0.04 | Not Applicable | [11] |
| Compound A | LungA549 (Lung Carcinoma) | MTT | 68 µg/mL | Not Applicable | [12] |
Selectivity Index (SI) is calculated as the ratio of CC₅₀ (mammalian cells) to IC₅₀ (P. falciparum). A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of candidate compounds.
Protocol 1: In Vitro Anti-plasmodial Susceptibility Assay ([³H]Hypoxanthine Incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids.[6]
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃
-
96-well microtiter plates
-
[³H]Hypoxanthine (specific activity ~1-5 Ci/mmol)
-
Test compounds (dissolved in DMSO) and standard antimalarials (e.g., Chloroquine)
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.2%.
-
Add 200 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate containing the test compounds.
-
Include positive (parasites with standard drug) and negative (parasites with vehicle) controls.
-
Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Add 25 µL of [³H]hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours under the same conditions.
-
Harvest the contents of each well onto glass-fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.
Protocol 2: Cytotoxicity Testing (MTT Assay)
The MTT assay is a colorimetric method used to assess the viability and proliferative capacity of mammalian cells, providing a measure of the compound's toxicity to host cells.[10][12][13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or THP1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Prepare serial dilutions of the benzothiazole derivatives in the culture medium.
-
Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic agent).[13]
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]
-
Carefully remove the medium and add 150-200 µL of a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ or CC₅₀ value by plotting cell viability against the compound concentration.
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical screening cascade for identifying and characterizing novel anti-plasmodial benzothiazole derivatives.
Caption: High-throughput screening workflow for benzothiazole derivatives.
Proposed Mechanism of Action: Inhibition of Heme Detoxification
A key survival mechanism for Plasmodium in red blood cells is the detoxification of free heme, a toxic byproduct of hemoglobin digestion. The parasite polymerizes heme into an inert crystalline structure called hemozoin. Several benzothiazole derivatives are thought to inhibit this process.[6][9]
Caption: Inhibition of the heme detoxification pathway by benzothiazoles.
Logical Relationship: Structure-Activity Relationship (SAR)
The anti-plasmodial activity of these compounds is highly dependent on the substituents at the C2 and C6 positions of the benzothiazole ring.
Caption: Key structural features influencing anti-plasmodial activity.
References
- 1. Antimalarial activities of benzothiazole analogs: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of benzothiazoles and chemical derivatives on Plasmodium falciparum | Parasitology | Cambridge Core [cambridge.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial Activity of Small-Molecule Benzothiazole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. jnu.ac.bd [jnu.ac.bd]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Benzothiazolediamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Benzothiazolediamine synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Materials | Ensure the purity of 2,4-diaminothiophenol and cyanogen bromide. 2,4-diaminothiophenol is susceptible to oxidation; use a freshly opened bottle or purify it before use. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. An excess of either reactant can lead to the formation of side products and reduce the yield of the desired product. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the reaction is performed at room temperature and the yield is low, consider a gradual increase in temperature. Conversely, if side reactions are observed at elevated temperatures, lowering the temperature may be beneficial. |
| Inefficient Cyclization | The final step of the synthesis involves the cyclization to form the benzothiazole ring. If this step is inefficient, it can result in a low yield. Ensure proper mixing and consider extending the reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable.[1] |
Issue 2: Significant Byproduct Formation
| Potential Cause | Recommended Solutions |
| Oxidation of Starting Material | 2,4-diaminothiophenol is prone to oxidation, which can lead to the formation of disulfide impurities. Whenever possible, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the starting material.[1] |
| Formation of Polymeric Materials | Polymerization of starting materials or intermediates can occur, especially at higher concentrations and temperatures. Consider optimizing the reaction concentration to minimize this side reaction. |
| Incomplete Reaction | Unreacted starting materials are a common impurity. To address this, you can try to improve the reaction time, temperature, or catalyst efficiency if one is used. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solutions |
| Product Solubility | If the product is highly soluble in the reaction solvent, isolation by precipitation may be challenging. In such cases, try adding a non-solvent to induce precipitation or concentrate the reaction mixture. |
| Oily Product | The formation of an oily product instead of a crystalline solid can complicate isolation. Try triturating the oil with a non-polar solvent to induce solidification. |
| Co-precipitation of Impurities | Impurities may co-precipitate with the desired product. Recrystallization from a suitable solvent system is a common and effective method for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,6-Diaminobenzothiazole?
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aminothiophenol with a source of a one-carbon electrophile. For 2,6-Diaminobenzothiazole, a plausible route is the reaction of 2,4-diaminothiophenol with cyanogen bromide.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are the key reaction parameters to optimize for improving the yield?
The key parameters to optimize include the quality of starting materials, reaction temperature, reaction time, and stoichiometry of the reactants. A systematic optimization of these conditions is recommended to achieve higher yields.
Q4: My final product is off-white or colored. How can I decolorize it?
The presence of color in the final product often indicates the presence of oxidized impurities. Treatment of the crude product solution with activated charcoal before recrystallization can often remove colored impurities.
Q5: What are suitable solvents for the recrystallization of this compound?
The choice of solvent for recrystallization depends on the polarity of the product and impurities. A solvent screen using small amounts of the crude product is recommended. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, and mixtures of ethanol and water.
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Synthesis Yield (Hypothetical Data)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | Room Temperature | 45 | 50 °C | 65 |
| Reaction Time | 4 hours | 50 | 8 hours | 70 |
| Atmosphere | Air | 55 | Inert (N₂) | 75 |
| Purity of 2,4-diaminothiophenol | 90% | 40 | >98% | 80 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
2,4-diaminothiophenol
-
Cyanogen bromide
-
Methanol
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,4-diaminothiophenol (1.0 eq) in methanol under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.05 eq) in methanol to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Preventing side reactions during the synthesis of benzothiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the synthesis of benzothiazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your synthesis.
Issue 1: Low Yield and Formation of Dark, Tarry Byproducts
Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low. What is happening and how can I prevent it?
Answer: The formation of dark, insoluble materials often indicates the oxidation and polymerization of the starting material, 2-aminothiophenol. This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1][2]
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | Use Freshly Purified 2-aminothiophenol: Purify 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[1][2] Using a freshly opened bottle is also advisable.[1] |
| Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][3] | |
| Harsh Reaction Conditions | Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[1][2] |
| Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1][2] |
Issue 2: Presence of an Uncyclized Intermediate
Question: My analysis shows the presence of an intermediate that has not fully cyclized. How can I drive the reaction to completion?
Answer: Incomplete cyclization results in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole.[1][2] This is often due to insufficient oxidation of the benzothiazoline intermediate or suboptimal reaction conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Insufficient Oxidant | The amount or strength of the oxidizing agent may not be sufficient to convert the benzothiazoline intermediate to the final benzothiazole.[2] Consider carefully controlling the stoichiometry of the oxidizing agent.[1] |
| Reaction Time & Temperature | The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.[2] Increase the reaction time or gently increase the temperature while monitoring for degradation.[2] |
| Inefficient Catalyst | The choice of catalyst is crucial for promoting efficient cyclization.[1] Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization.[2] For reactions with aldehydes, catalysts such as H₂O₂/HCl have been reported to give good yields.[1] |
| Steric Hindrance | Bulky substituents on the starting materials may hinder the final aromatization step.[2] Optimization of reaction conditions, such as temperature and catalyst, may be necessary to overcome this. |
Issue 3: Formation of Dimeric Byproducts
Question: I am observing a byproduct with a higher molecular weight than my expected product, suggesting a dimerization has occurred. How can I avoid this?
Answer: Dimerization can occur through intermolecular reactions of intermediates, especially at higher concentrations.[2]
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| High Concentration of Reactants | High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular dimerization.[2] |
| Rapid Addition of Reagents | Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing dimerization.[2] |
| Reaction Pathway Competition | Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization.[2] |
Experimental Protocols
Protocol 1: General "Clean" Synthesis of 2-Phenylbenzothiazole
This protocol provides a general guideline for a cleaner synthesis of 2-phenylbenzothiazole, which can be optimized for specific substrates.[2]
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).
-
Add ethanol as the solvent. A starting concentration of 0.1-0.5 M is recommended.
-
Add the catalyst to the solution.
-
Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl
This method utilizes a readily available and effective catalytic system.[3][4]
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
37% Hydrochloric acid (HCl)
Procedure:
-
To a solution of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol, add 30% hydrogen peroxide (6 mmol) and 37% hydrochloric acid (3 mmol).
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol for purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₂O₂/HCl | Ethanol | Room Temp | 0.75-1 | 85-94 | [4] |
| 2 | None (Ultrasound) | None | Room Temp | 0.33 | 65-83 | [5] |
| 3 | SnP₂O₇ | None | 80 | 0.13-0.58 | 87-95 | [6] |
| 4 | NH₄Cl | Methanol/Water | Room Temp | 1 | High | [6] |
| 5 | L-proline (Microwave) | None | 100 | 0.07-0.13 | 78-96 | [4] |
Note: Yields are for a range of 2-arylbenzothiazoles and may vary for specific substrates.
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting flowchart for low product yield.
Caption: Formation of a common disulfide byproduct.
References
Optimization of reaction conditions for 2-substituted benzothiazole synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-substituted benzothiazoles. It aims to address common experimental challenges and offer systematic solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?
The most prevalent and versatile method is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, most commonly aldehydes.[1][2] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydrogenation to yield the final 2-substituted benzothiazole product.[2] Other substrates like ketones, carboxylic acids, and nitriles can also be used.[1][3][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Key areas to investigate include the purity of the starting materials, the choice of catalyst and solvent, and the reaction temperature. 2-aminothiophenol is particularly susceptible to oxidation, so using a fresh batch or purifying it before use is recommended.[5] The nature of the substituent on the aldehyde or other carbonyl compound can also influence the yield; electron-donating or electron-withdrawing groups can affect the reactivity of the substrate.[3] Screening different catalysts and optimizing the reaction temperature are crucial steps for yield improvement.[5]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation often arises from the oxidation of 2-aminothiophenol or incomplete cyclization of the intermediate.[5] The choice of oxidant and catalyst is critical in directing the reaction towards the desired product. In some cases, the intermediate Schiff base may not fully cyclize, leading to impurities.[5] Adjusting the reaction conditions, such as temperature and catalyst, can help suppress these side reactions. Careful monitoring of the reaction progress using thin-layer chromatography (TLC) is advised to determine the optimal reaction time and prevent the formation of degradation products.
Q4: How do I choose the right catalyst for my synthesis?
The selection of a catalyst depends on the specific reactants and desired reaction conditions (e.g., solvent-free, room temperature). A wide array of catalysts have been successfully employed, ranging from Brønsted and Lewis acids to heterogeneous and metal-based catalysts.[3][4][6] For instance, a mixture of H₂O₂/HCl has been used as an effective catalyst in ethanol at room temperature.[1][3] For reactions involving carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are common.[5] Recent advancements also highlight the use of eco-friendly and reusable catalysts.[3][6] It is often beneficial to consult the literature for catalysts that have proven effective for similar substrates.
Q5: What are some "green" or environmentally friendly approaches to this synthesis?
Green chemistry principles are increasingly being applied to the synthesis of 2-substituted benzothiazoles. This includes the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times, and the development of recyclable catalysts.[1][3] For example, syntheses have been reported using water as a solvent or under solvent-free conditions using a grindstone method.[7][8] Visible-light-promoted synthesis without the need for transition-metal catalysts also represents a greener alternative.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Impure 2-aminothiophenol | Use freshly opened or purified 2-aminothiophenol to avoid issues from oxidation.[5] |
| Inefficient catalyst | Screen different catalysts. For aldehyde condensation, options include H₂O₂/HCl, urea nitrate, or various metal-based catalysts.[3][5][6] For carboxylic acid condensation, consider polyphosphoric acid or methanesulfonic acid/silica gel.[1][5] | |
| Suboptimal reaction temperature | Gradually increase the temperature if the reaction is sluggish at room temperature. If side products appear at higher temperatures, try lowering it.[5] | |
| Unsuitable solvent | The choice of solvent can be critical. While some reactions work well in ethanol or methanol, others may benefit from solvent-free conditions or alternative solvents like DMSO.[1][2][3] | |
| Formation of Multiple Products/Impurities | Oxidation of starting material | Ensure an inert atmosphere if necessary and use fresh 2-aminothiophenol. |
| Incomplete cyclization of the Schiff base intermediate | The choice of catalyst and reaction conditions is crucial for efficient cyclization.[5] Ensure sufficient reaction time, but monitor via TLC to avoid degradation. | |
| Side reactions related to functional groups | Highly reactive functional groups on the aldehyde or ketone may lead to side reactions. Protecting group strategies may be necessary in complex syntheses. | |
| Difficult Product Isolation and Purification | Presence of unreacted starting materials | Monitor the reaction closely with TLC to ensure completion. Optimize stoichiometry to drive the reaction to completion. |
| Similar polarity of product and impurities | Column chromatography is a common purification method.[3] Experiment with different solvent systems for better separation. Recrystallization can also be an effective purification technique. | |
| Reaction Fails to Start | Inactive catalyst | Ensure the catalyst is active and has been stored correctly. Some catalysts may require activation. |
| Low reactivity of substrates | Aldehydes or ketones with significant steric hindrance or unfavorable electronic properties may require more forcing conditions (higher temperature, stronger catalyst). |
Quantitative Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [3] |
| Fe₃O₄@SiO₂@Cu-MoO₃ | Ethanol | Reflux | 2-4 h | 83-98 | [3] |
| ZnO NPs | Solvent-free | Room Temp. | 30 min | 79-91 | [3] |
| Amberlite IR120 Resin | Microwave | 85 | 5-10 min | 88-95 | [3] |
| SnP₂O₇ | Ethanol | Reflux | 8-35 min | 87-95 | [9] |
| None (Air/DMSO) | DMSO | Not specified | Not specified | Excellent | [2] |
Note: Yields are reported for a range of substituted benzaldehydes and may vary depending on the specific substrate.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Catalyst Addition: To this solution, add hydrogen peroxide (H₂O₂, 6.0 mmol) followed by hydrochloric acid (HCl, 3.0 mmol) at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[3]
-
Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Experimental Workflow for 2-Substituted Benzothiazole Synthesis
Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low reaction yields in benzothiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid oxidation of 2-aminothiophenol starting material
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 2-aminothiophenol, a common and critical starting material in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiophenol has turned yellow/brown. Can I still use it?
A1: The yellow or brown discoloration of 2-aminothiophenol is a visual indicator of oxidation. The primary oxidation product is the disulfide, bis(2-aminophenyl) disulfide. Using oxidized starting material can lead to lower yields of your desired product and the formation of impurities that may be difficult to separate. It is highly recommended to use fresh, colorless, or redistilled 2-aminothiophenol for best results. For critical applications, the purity of the material should be assessed by analytical techniques such as NMR or HPLC before use.
Q2: What is the primary cause of 2-aminothiophenol degradation?
A2: The primary cause of degradation is oxidation upon exposure to atmospheric oxygen.[1] The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules of 2-aminothiophenol, resulting in the formation of bis(2-aminophenyl) disulfide.[1][2] This process can be accelerated by factors such as elevated temperatures, light exposure, and the presence of metal ion impurities.
Q3: How should I properly store my 2-aminothiophenol to minimize oxidation?
A3: To minimize oxidation, 2-aminothiophenol should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of air and moisture. For long-term storage, refrigeration is recommended. If the original container has been opened, it is good practice to flush the headspace with an inert gas before resealing.
Q4: Can I use antioxidants to stabilize my 2-aminothiophenol?
A4: While the use of antioxidants is a common strategy to prevent the oxidation of various chemicals, there is limited specific data on the most effective antioxidants for 2-aminothiophenol. In principle, radical scavengers or reducing agents could offer some protection. However, the most reliable and universally accepted method for preventing oxidation is the strict exclusion of air by using inert atmosphere techniques. If you choose to explore the use of antioxidants, it is crucial to conduct small-scale stability studies to ensure compatibility with your reaction conditions and to avoid the introduction of new impurities.
Troubleshooting Guide
Issue 1: Rapid discoloration of 2-aminothiophenol upon opening a new bottle.
-
Possible Cause: The bottle may have been improperly sealed, allowing air to leak in during shipping or storage.
-
Solution:
-
Immediately flush the headspace of the bottle with a gentle stream of dry nitrogen or argon.
-
Store the bottle in a desiccator under an inert atmosphere or inside a glovebox.
-
For immediate use, consider purifying a small amount by distillation under reduced pressure.
-
Issue 2: My reaction with 2-aminothiophenol is giving low yields and a significant amount of an insoluble side product.
-
Possible Cause: Your 2-aminothiophenol has likely oxidized to bis(2-aminophenyl) disulfide, which may be less soluble in your reaction solvent and unreactive under your conditions.
-
Troubleshooting Steps:
-
Confirm the presence of the disulfide: Analyze your starting material and the insoluble side product by ¹H NMR. The aromatic protons of the disulfide will have different chemical shifts compared to the starting material. In CDCl₃, the aromatic protons of 2-aminothiophenol appear around 6.7-7.2 ppm, while the disulfide protons are shifted downfield.
-
Use fresh or purified 2-aminothiophenol: If the starting material is oxidized, purify it by vacuum distillation or obtain a fresh batch.
-
Implement inert atmosphere techniques: Handle the 2-aminothiophenol and set up your reaction under a nitrogen or argon atmosphere using a Schlenk line or a glovebox. Ensure all solvents are thoroughly degassed before use.
-
Issue 3: I am using inert atmosphere techniques, but I still suspect oxidation is occurring.
-
Possible Cause 1: Your inert gas may not be pure enough (contains traces of oxygen).
-
Solution: Use high-purity nitrogen or argon (≥99.998%). If you have a gas purifier in your lab, ensure it is functioning correctly.
-
-
Possible Cause 2: Your glassware may not be properly dried, or there might be small leaks in your setup.
-
Solution: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas. Check all joints and septa for a secure seal. A small positive pressure of inert gas should be maintained throughout the experiment, which can be monitored with an oil bubbler.
-
-
Possible Cause 3: Your solvents may contain dissolved oxygen.
-
Solution: Degas all solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Data Presentation
Table 1: Hypothetical Stability of 2-Aminothiophenol Under Different Storage Conditions
| Storage Condition | Atmosphere | Temperature | Estimated Purity after 3 Months (%) |
| Sealed amber bottle | Air | Room Temperature | 85-90 |
| Sealed amber bottle | Air | 4°C | 90-95 |
| Sealed amber bottle, headspace flushed | Nitrogen | Room Temperature | >98 |
| Sealed amber bottle, headspace flushed | Nitrogen | 4°C | >99 |
| Stored in a glovebox | Nitrogen/Argon | Room Temperature | >99.5 |
Note: This table presents estimated data based on the known chemical properties of 2-aminothiophenol and general laboratory experience. Actual degradation rates can vary depending on the initial purity and the specific storage container.
Experimental Protocols
Protocol 1: Degassing a Solvent by Sparging with Nitrogen
This protocol describes a common method for removing dissolved oxygen from a solvent before its use in an air-sensitive reaction.
-
Apparatus Setup:
-
Assemble the reaction flask, oven-dried and cooled under a stream of nitrogen.
-
Fit the flask with a rubber septum.
-
Use a long needle connected via tubing to a nitrogen source and a short needle to act as a gas outlet.
-
-
Solvent Addition:
-
Add the required volume of solvent to the flask using a cannula or a syringe.
-
-
Sparging:
-
Insert the long nitrogen inlet needle so that its tip is submerged below the solvent surface.
-
Insert the short outlet needle through the septum, ensuring it does not touch the solvent.
-
Start a gentle flow of nitrogen. You should see bubbles forming in the solvent.
-
Sparge the solvent for at least 30-60 minutes. For larger volumes or highly sensitive reactions, a longer sparging time is recommended.
-
-
Maintaining Inert Atmosphere:
-
Once sparging is complete, raise the nitrogen inlet needle so that it is above the solvent surface.
-
Remove the outlet needle.
-
Maintain a positive pressure of nitrogen in the flask, which can be monitored with an oil bubbler attached to the gas outlet of your manifold.
-
Mandatory Visualization
Caption: Oxidation pathway of 2-aminothiophenol to its disulfide.
Caption: Workflow for handling 2-aminothiophenol under inert atmosphere.
References
- 1. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Diaminobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,6-diaminobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2,6-diaminobenzothiazole?
Common impurities can originate from unreacted starting materials, by-products from side reactions, or degradation of the final product. While specific impurities are highly dependent on the synthetic route, potential contaminants may include:
-
Unreacted Starting Materials: Such as substituted anilines or thiocyanates.
-
Side-Reaction Products: Formation of regioisomers or over-oxidation products.
-
Polymeric Materials: Formation of insoluble, tar-like substances.
-
Residual Solvents and Reagents: From the reaction and initial work-up steps.
Q2: My crude 2,6-diaminobenzothiazole has a dark, tarry appearance. How can I clean it up?
A dark, tarry appearance often indicates the presence of polymeric impurities or significant degradation. A preliminary purification step before definitive methods like recrystallization or chromatography is recommended.
-
Trituration: Stirring the crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble, can help remove tarry residues. Suitable solvents to try include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
-
Activated Carbon Treatment: If the color is due to highly conjugated impurities, treatment with activated charcoal during recrystallization can be effective. However, this may lead to some product loss due to adsorption.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
If a single solvent is not effective, a two-solvent (or solvent/anti-solvent) system is a common alternative. In this technique, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the product is insoluble) is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly to induce crystallization.
For 2,6-diaminobenzothiazole, which is polar, you might consider pairs like:
-
Methanol / Water
-
Ethanol / Water
-
Acetone / Hexanes
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. High concentration of impurities depressing the melting point. | - Select a solvent with a lower boiling point. - Use a solvent system where the compound has lower solubility at room temperature. - Perform a preliminary purification step (e.g., trituration) to remove excess impurities. |
| Low or no crystal formation upon cooling. | Too much solvent was used. The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to increase the concentration and attempt cooling again. - Add an anti-solvent to decrease the solubility. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure 2,6-diaminobenzothiazole. |
| Crystals are colored or appear impure. | Co-precipitation of impurities. Inefficient removal of colored by-products. | - Ensure slow cooling to allow for selective crystallization. - Consider a hot filtration step to remove insoluble impurities. - Treat the hot solution with a small amount of activated charcoal before filtration. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. The product and impurities have very similar polarities. Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). - Use a shallower solvent gradient during elution. - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The product is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbing to the stationary phase. | - Gradually increase the polarity of the mobile phase. For a highly polar compound like 2,6-diaminobenzothiazole, a mobile phase containing methanol or even a small percentage of a basic modifier like triethylamine (if the compound is basic) might be necessary. - If using silica gel, consider switching to a more polar stationary phase like alumina. |
| Streaking or tailing of the product band. | The compound is not fully soluble in the mobile phase. Interaction of the basic amino groups with the acidic silica gel. | - Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. - Add a small amount of a polar solvent (like methanol) to the mobile phase. - Add a small percentage (e.g., 0.1-1%) of a modifier like triethylamine or ammonia to the eluent to suppress interactions with acidic sites on the silica gel. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Based on solubility data for similar compounds, polar solvents should be tested. Screen solvents like ethanol, methanol, acetone, and ethyl acetate, as well as solvent/anti-solvent systems like ethanol/water. The ideal solvent will dissolve the crude 2,6-diaminobenzothiazole when hot but have low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate or dichloromethane:methanol) to find a system that gives good separation and an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude 2,6-diaminobenzothiazole in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-diaminobenzothiazole.
Data Presentation
Solubility of Structurally Related Benzothiazoles
| Compound | Solvent | Solubility | Reference |
| 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Polar organic solvents (e.g., DMF, DMSO) | Soluble | [1] |
| 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Water | Slightly soluble | [2] |
| 2-amino-4-phenyl thiazole | Ethanol | ~12 mg/mL | [3] |
| 2-amino-4-phenyl thiazole | DMSO | ~10 mg/mL | [3] |
| 2-amino-4-phenyl thiazole | Dimethyl formamide (DMF) | ~10 mg/mL | [3] |
| Benzothiazole | Water | Slightly soluble | [4] |
| Benzothiazole | Alcohol, Carbon disulfide | Soluble | [4] |
Visualizations
Logical Workflow for Purification Strategy Selection
References
Resolving incomplete cyclization in benzothiazole synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete cyclization during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cyclization in benzothiazole synthesis?
Incomplete cyclization often results in the formation of benzothiazoline intermediates instead of the desired fully aromatic benzothiazole.[1] This is typically due to insufficient oxidation of the benzothiazoline intermediate. Key contributing factors include:
-
Insufficient Oxidant: The amount or strength of the oxidizing agent may not be adequate to convert the benzothiazoline intermediate to the final benzothiazole.[1]
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed long enough for the final oxidation step to complete.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can impede the final aromatization step.[1]
-
Reaction Conditions: Factors like temperature and catalyst choice can significantly influence the efficiency of the cyclization and subsequent oxidation.[2]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
The formation of dark, insoluble materials often points to the oxidation and subsequent polymerization or dimerization of the 2-aminothiophenol starting material.[1] This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can form disulfide-linked dimers and polymers.[1]
To mitigate this:
-
Use Freshly Purified 2-Aminothiophenol: It is advisable to purify 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen and reduce oxidation.[1][3]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote unwanted side reactions. Stepwise heating or running the reaction at a lower temperature for a longer duration can be beneficial.[1]
-
Choose Mild Oxidants: If an oxidant is required, select milder reagents. In some cases, air can serve as a sufficient and gentle oxidant.[1]
Q3: I'm observing a significant amount of a byproduct with a higher molecular weight than my expected product. What is likely happening?
The formation of a higher molecular weight byproduct suggests that dimerization of intermediates is occurring.[1] This can happen when the reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization. High concentrations of reactants can also increase the likelihood of intermolecular collisions, leading to dimerization.[1]
To avoid dimerization:
-
Optimize Reaction Pathway: Adjusting reaction conditions may favor the intramolecular cyclization.
-
Concentration Effects: Lowering the concentration of the reactants can reduce the chances of intermolecular reactions.[1]
Q4: How can I improve the overall yield of my benzothiazole synthesis?
To enhance the yield of your benzothiazole synthesis, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to determine the optimal conditions for your specific substrates.[1]
-
Utilize a Catalyst: Many modern synthetic methods employ catalysts to improve reaction rates and selectivity, often resulting in higher yields.[1]
-
Prevent Side Reactions: Implementing the troubleshooting strategies mentioned above will help minimize the formation of byproducts and maximize the yield of the desired product.[1]
-
Efficient Purification: A well-designed purification protocol is crucial for obtaining a high isolated yield of the pure product.[1]
Q5: Are there any "green" synthesis methods available to reduce environmental impact?
Yes, several green chemistry approaches have been developed for benzothiazole synthesis. These methods focus on minimizing waste, using less hazardous reagents, and reducing energy consumption. Examples include:
-
Microwave-assisted synthesis: This technique can significantly shorten reaction times and, in some cases, improve yields.[4][5]
-
Solvent-free conditions: Some modern methods operate without a solvent, which simplifies the workup and reduces waste.[4]
-
Use of green catalysts: Catalysts like zeolites or ZnO nanoparticles are being explored for more environmentally friendly syntheses.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or reagents. | Use fresh, high-purity starting materials and reagents.[6] |
| Incorrect reaction temperature. | Optimize the reaction temperature; some methods require heating while others proceed at room temperature.[6] | |
| Insufficient reaction time. | Monitor the reaction by TLC to determine the optimal reaction time.[6] | |
| Presence of impurities in starting materials. | Ensure starting materials are pure and dry.[6] | |
| Formation of Side Products | Over-oxidation of the product. | Carefully control the amount of oxidizing agent used.[6] |
| Incomplete cyclization. | Ensure the catalyst is appropriate for promoting the cyclization step.[2][6] | |
| Polymerization of starting materials. | Optimize the reaction concentration to minimize polymerization.[6] | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | Try precipitating the product by adding a non-solvent or by concentrating the reaction mixture.[6] |
| Formation of an emulsion during workup. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl
This protocol describes a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes using hydrogen peroxide and hydrochloric acid as a catalytic system.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol and the desired aromatic aldehyde in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% H₂O₂ followed by the dropwise addition of concentrated HCl.[4]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[4][7]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[4]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
This protocol outlines a rapid, one-pot synthesis of 2-substituted benzothiazoles using microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Aldehyde
-
Phenyliodoniumbis(trifluoroacetate) (PIFA) (as an oxidant)
Procedure:
-
Reaction Mixture: Combine 2-aminothiophenol, the desired aldehyde, and PIFA in a suitable microwave reaction vessel.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified power and temperature (e.g., 80 °C) for a short duration (e.g., 15 minutes).[7]
-
Work-up and Purification: After cooling, the product is typically isolated by column chromatography.[7]
Data Summary
| Catalyst/Conditions | Reactants | Yield (%) | Reaction Time | Reference |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | 85-94 | 45-60 min | [7] |
| Resin Support | 2-Aminothiophenol, Aldehydes | 88-95 | 5-10 min | [7] |
| Microwave (PIFA) | 2-Aminothiophenol, Aldehydes | 59-92 | 15 min | [7] |
| Microwave (Ag₂O) | 2-Aminothiophenol, Aldehydes | 92-98 | 4-8 min | [7] |
| Ultrasound | 2-Aminothiophenol, Benzaldehydes | 65-83 | 20 min | [8] |
Visual Guides
Caption: Troubleshooting workflow for incomplete cyclization in benzothiazole synthesis.
Caption: General reaction pathway for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.
References
Technical Support Center: Purification of 2,6-Benzothiazolediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Benzothiazolediamine. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can arise from unreacted starting materials, byproducts of the synthesis process, and subsequent degradation. Depending on the synthetic route, which often involves the reaction of p-phenylenediamine with a thiocyanate source, potential impurities may include:
-
Unreacted p-phenylenediamine: A starting material that may not have fully reacted.
-
Oxidation products of p-phenylenediamine: This starting material can oxidize upon exposure to air, leading to colored impurities.[1]
-
Isomeric impurities: Such as o-phenylenediamine and m-phenylenediamine, which may be present in the starting material.[1]
-
Aniline: Another potential impurity in the starting p-phenylenediamine.[1]
-
Polymeric byproducts: Polymerization of the starting materials or the product can lead to high molecular weight impurities.
-
Side-reaction products: Depending on the specific reagents and conditions used, other benzothiazole derivatives or related heterocyclic compounds could be formed.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary and most effective techniques for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the desired compound.
-
Column chromatography is a powerful technique for separating the target compound from impurities with different polarities.
A combination of these techniques is often employed to achieve high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. It allows you to visualize the separation of this compound from its impurities. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
| Potential Cause | Solution |
| Too much solvent was added. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of pure this compound if available. |
| The compound is "oiling out" instead of crystallizing. | This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities. Try using a lower-boiling point solvent or a solvent mixture. A preliminary purification step, like a quick filtration through a silica plug, might be necessary for very impure samples. |
Issue 2: The recovered crystals are colored.
| Potential Cause | Solution |
| Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield. |
| The product itself is inherently colored. | If the pure compound is known to be colored, this may not be an issue. However, if it is expected to be colorless or a light color, further purification by another method like column chromatography may be necessary. |
Column Chromatography
Issue 3: Poor separation of the desired compound from impurities.
| Potential Cause | Solution |
| Incorrect mobile phase polarity. | Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. A good starting point for aminobenzothiazoles is a gradient of ethyl acetate in n-hexane. Aim for a retention factor (Rf) of 0.2-0.4 for the this compound. |
| Column overloading. | Do not load more than 1-5% of the silica gel weight with your crude product. Overloading leads to broad peaks and poor separation. |
| Tailing of the compound on the column. | Basic compounds like amines can interact strongly with the acidic silanol groups on standard silica gel, causing tailing. Consider using an amino-functionalized silica gel or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase.[2] |
Quantitative Data Summary
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield |
| Recrystallization (single) | 80-90% | 95-98% | 60-80% |
| Column Chromatography | 70-90% | >98% | 50-70% |
| Recrystallization followed by Column Chromatography | 80-90% | >99% | 40-60% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities with different solubility in an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to silica gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Solvent Systems for Benzothiazole Reaction Work-up
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the work-up of benzothiazole reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and purification of benzothiazole derivatives.
Issue 1: An Emulsion Has Formed During Aqueous Extraction.
Q: I'm performing a liquid-liquid extraction and an emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common issue when two immiscible liquids are vigorously mixed, creating a stable dispersion of droplets. Here are several techniques to break an emulsion, starting with the simplest methods:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own. Gently swirling the funnel can help coalesce the droplets.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic component in the aqueous phase and disrupt the emulsion.[1][2]
-
Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes break the emulsion by altering the properties of the organic layer.
-
Change in pH: If the product or impurities have acidic or basic functionalities, carefully adding a dilute acid or base can change their solubility and break the emulsion.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force the separation of the layers.[2][4]
-
Heating: Gentle heating can reduce the viscosity of the emulsion and promote phase separation. However, this should be done with caution, especially with volatile solvents or thermally sensitive compounds.[5]
-
Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion. Once the aqueous layer is frozen, the organic layer can be decanted.[5]
Experimental Protocol: Breaking an Emulsion with Brine
-
Cease shaking the separatory funnel and allow it to stand in a ring clamp.
-
Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Carefully add the brine solution to the separatory funnel containing the emulsion.
-
Gently rock the separatory funnel back and forth. Avoid vigorous shaking which can reform the emulsion.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
Once the layers have separated, drain the aqueous layer, followed by the organic layer.
Troubleshooting Emulsion Formation
Caption: A workflow for troubleshooting emulsion formation.
Issue 2: The Product "Oils Out" During Recrystallization.
Q: I'm trying to recrystallize my crude benzothiazole, but it's separating as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline lattice.[6] This often happens when the solution is cooled too quickly or when the melting point of the impure solid is lower than the temperature of the solution.[7][8]
-
Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture to dissolve the oil, then add more of the "good" solvent to decrease the saturation level.[6][8]
-
Slow Cooling: Cool the solution very slowly to allow for the orderly formation of crystals. Insulating the flask can help with this.[6]
-
Seed Crystals: If you have a small amount of the pure solid, adding a seed crystal to the slightly supersaturated solution can induce crystallization.[6]
-
Solvent System Modification: The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
-
Remove Impurities: If the oiling out is due to significant impurities lowering the melting point, consider a preliminary purification step like column chromatography or an activated charcoal treatment to remove colored impurities.[6][7]
Experimental Protocol: Recrystallization of a Benzothiazole Derivative
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[10]
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature. To further promote slow cooling, the flask can be placed in an insulated container.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[10]
-
Dry the crystals under vacuum.
Troubleshooting "Oiling Out"
Caption: A logical workflow for addressing "oiling out".
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for the work-up of benzothiazole reactions?
A1: The choice of solvent depends on the specific benzothiazole derivative and the impurities present. However, a common starting point is to use a combination of an aqueous solution and a water-immiscible organic solvent. Ethyl acetate is a widely used organic solvent for extraction due to its moderate polarity and relatively low boiling point, making it easy to remove. For purification, ethanol is often a good choice for recrystallization.[9][10]
Q2: How can I remove unreacted 2-aminothiophenol from my crude product?
A2: 2-Aminothiophenol is a basic compound. An acidic wash during the work-up can help remove it. By partitioning the crude product between an organic solvent (like ethyl acetate) and a dilute aqueous acid solution (e.g., 1M HCl), the basic 2-aminothiophenol will be protonated and move into the aqueous layer. The benzothiazole product, being less basic, will remain in the organic layer. Subsequent washing of the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) and then brine will help to neutralize any remaining acid and remove water-soluble impurities.
Q3: My benzothiazole product has a similar polarity to the unreacted aldehyde. How can I separate them?
A3: This is a common challenge. If recrystallization is not effective, column chromatography is the recommended method.[9] A careful selection of the eluent system is crucial. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By gradually increasing the proportion of the more polar solvent (gradient elution), you can often achieve good separation. If the polarities are very close, consider using a different stationary phase for chromatography, such as alumina instead of silica gel.[9]
Q4: How does pH affect the solubility of my benzothiazole derivative during the work-up?
A4: The thiazole ring in benzothiazole has a nitrogen atom that can be protonated under acidic conditions. This will increase the aqueous solubility of the benzothiazole derivative. Conversely, some benzothiazole derivatives may have acidic protons, and their solubility in the aqueous phase will increase under basic conditions. Understanding the pKa of your specific derivative is important for designing an effective extraction strategy. If your product is moving into the aqueous layer during an acidic or basic wash, you may need to adjust the pH of the aqueous layer and re-extract with an organic solvent.
Data Presentation
Table 1: Properties of Common Solvents for Work-up and Purification
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index |
| Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 2.8 |
| Dichloromethane | CH₂Cl₂ | 40 | 1.33 | 3.1 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 4.4 |
| Acetone | C₃H₆O | 56 | 0.791 | 5.1 |
| Ethanol | C₂H₆O | 78 | 0.789 | 5.2 |
| Methanol | CH₄O | 65 | 0.792 | 5.1 |
| Water | H₂O | 100 | 1.000 | 10.2 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 7.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 6.4 |
Data compiled from various sources.[11][12]
Table 2: General Solubility of Benzothiazole Derivatives
| Solvent Type | Examples | General Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Generally high solubility.[13][14] | Often used as reaction solvents. Their high boiling points can make them difficult to remove. |
| Polar Protic | Ethanol, Methanol | Good to moderate solubility, especially when heated.[13][14] | Commonly used for recrystallization. |
| Medium Polarity | Ethyl Acetate, Acetone, Dichloromethane | Moderate solubility. | Frequently used for extraction and chromatography. |
| Non-polar | Hexane, Toluene | Generally low solubility. | Often used as an anti-solvent in recrystallization or as the non-polar component in column chromatography eluents. |
| Aqueous | Water | Very low solubility for the parent benzothiazole and many derivatives.[13] | Solubility can be increased at very low or high pH depending on the substituents. |
This table provides general guidance. The solubility of specific benzothiazole derivatives can vary significantly based on their substituents.
Experimental Workflows
General Work-up and Extraction Workflow
Caption: A general workflow for the work-up and extraction of a benzothiazole reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotage.com [biotage.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. Solvent Physical Properties [people.chem.umass.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
-
Question: We are experiencing a significantly lower than expected yield in our scaled-up synthesis. What are the potential causes and how can we improve it?
-
Answer: Low yields can stem from several factors. A primary consideration is the purity of the starting materials, particularly the 4-acetamido-cyclohexanone. Impurities can lead to side reactions and incomplete conversion. It is also crucial to maintain optimal reaction temperatures during each step. For instance, the addition of thiourea is preferably conducted at an elevated temperature, typically between 70°C and 90°C.[1][2] In the subsequent hydrolysis step with hydrobromic acid, the reaction mixture should be refluxed to ensure complete deacetylation.[1][2] Inefficient neutralization or product isolation can also contribute to yield loss. Ensure the reaction mixture is adequately cooled, ideally to between 5°C and 20°C, before neutralization with a caustic solution like sodium hydroxide to precipitate the product effectively.[1][2]
Issue 2: Formation of Impurities and Side Products
-
Question: Our final product is contaminated with significant impurities. How can we minimize their formation?
-
Answer: The formation of impurities often points to issues with reaction control. The bromination of 4-acetamido-cyclohexanone is a critical step where over-bromination can occur, leading to di-brominated byproducts. Careful, dropwise addition of bromine is recommended.[1] The temperature during the thiourea addition is also crucial; too high a temperature can lead to decomposition and side product formation. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.[3] Furthermore, the quality of the starting 4-acetamido-cyclohexanone is important, as impurities in this raw material can carry through the synthesis.
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges in isolating a pure product after the final neutralization step. What are the best practices for purification at scale?
-
Answer: Effective isolation begins with complete precipitation of the product. This is achieved by careful neutralization of the acidic reaction mixture with a base like sodium hydroxide solution after cooling.[1][2] The resulting precipitate should be filtered and washed thoroughly with chilled water to remove any residual salts and water-soluble impurities.[2] For further purification, recrystallization from a suitable solvent or a mixture of solvents can be employed. While specific solvents for this compound are not extensively detailed in the provided results, general techniques for purifying benzothiazole derivatives include recrystallization from ethanol or column chromatography.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Question 1: Is it possible to perform the synthesis as a one-pot reaction to improve efficiency at scale?
-
Answer 1: Yes, a one-pot synthesis approach is a viable and advantageous method for scaling up the production of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.[4] This method avoids the need to isolate intermediate compounds, which can increase the overall yield and reduce processing time.[1] The process involves the sequential addition of reagents for bromination, cyclization with thiourea, and subsequent hydrolysis in the same reaction vessel.[4]
-
Question 2: What are the recommended reaction conditions for each step of the synthesis?
-
Answer 2: The reaction conditions can be optimized for scale-up. The initial bromination of 4-acetamido-cyclohexanone is typically carried out in water.[1][2] The subsequent reaction with thiourea is performed at an elevated temperature, ideally around 80°C.[2] The final hydrolysis step with aqueous hydrobromic acid is carried out under reflux conditions.[1][2]
-
Question 3: What are the key safety precautions to consider when scaling up this synthesis?
-
Answer 3: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic, so controlled addition and temperature monitoring are essential. Hydrobromic acid is also highly corrosive. Standard safety protocols for handling strong acids and performing reactions at elevated temperatures and reflux should be strictly followed.
Experimental Protocols
One-Pot Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
This protocol is a general guideline and may require optimization for specific scales.
Step 1: Bromination
-
Dissolve 4-acetamido-cyclohexanone in water in a suitable reaction vessel.
-
Cool the solution.
-
Slowly add bromine dropwise to the solution while maintaining the temperature.
Step 2: Thiazole Ring Formation
-
After the addition of bromine is complete, add thiourea to the reaction mixture.
-
Gradually increase the temperature of the reaction mixture to between 70°C and 90°C.[1][2]
Step 3: Hydrolysis
-
Following the reaction with thiourea, add an aqueous solution of hydrobromic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis.[1][2]
Step 4: Isolation
-
Cool the reaction mixture to a temperature between 5°C and 20°C.[1][2]
-
Neutralize the mixture by the controlled addition of a caustic lye solution (e.g., NaOH) until the product precipitates.[1][2]
-
Filter the precipitate and wash it with chilled water.[2]
-
Dry the isolated product.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Thiourea Addition | Step 3: Hydrolysis | Step 4: Isolation |
| Temperature | Cooled | 70°C to 90°C[1][2] | Reflux[1][2] | 5°C to 20°C[1][2] |
| Solvent | Water[1][2] | Water[1][2] | Aqueous[1][2] | Aqueous[1][2] |
| Key Reagents | Bromine[1][2] | Thiourea[1][2] | Hydrobromic Acid[1][2] | Caustic Lye (e.g., NaOH)[1][2] |
Visualizations
Caption: One-Pot Synthesis Workflow.
References
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
Catalyst selection for improving benzothiazole synthesis efficiency
Technical Support Center: Benzothiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzothiazole synthesis reaction? A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[1]
Q2: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis? A2: Modern synthetic methods increasingly focus on environmentally benign approaches. These often involve using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[2][3] Microwave-assisted synthesis is another popular green chemistry technique that can significantly shorten reaction times and reduce energy consumption.[1][4]
Q3: Are there specific safety precautions for handling 2-aminothiophenol? A3: Yes, 2-aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere like nitrogen or argon.[1][5] As a thiol, it has a strong, unpleasant odor and should always be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzothiazole derivatives.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-aminothiophenol is prone to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[1] |
| Inefficient Catalyst | The choice of catalyst is critical. For condensations with aldehydes, catalysts like H₂O₂/HCl or various metal-based nanocatalysts can give high yields.[1][4] For reactions with carboxylic acids, catalysts such as polyphosphoric acid (PPA) are effective.[1] It is recommended to screen several catalysts to find the optimal one for your specific substrates.[1] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[1] If the yield is low, try gradually increasing the temperature. Conversely, if side product formation is observed at higher temperatures, lowering the temperature may be beneficial.[1] |
| Incomplete Cyclization | The intermediate Schiff base may not fully cyclize. The choice of catalyst and reaction conditions plays a crucial role in promoting efficient cyclization.[1] Consider catalysts known to facilitate this step, such as Brønsted acids (e.g., p-toluenesulfonic acid).[6] |
| Incorrect Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete conversion.[5] Carefully verify the stoichiometry, particularly when using solid reagents that may be hygroscopic. |
| Reaction Atmosphere | Since 2-aminothiophenol is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent starting material degradation and improve yields.[1][5] |
Problem 2: Significant Byproduct Formation
The formation of byproducts complicates purification and reduces the overall yield.[1]
| Potential Cause | Recommended Solutions |
| Oxidation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[1] Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize this side reaction.[1][5] |
| Over-oxidation of Intermediate | In reactions involving an oxidant (e.g., H₂O₂), controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation of the desired product.[1] |
| Self-Condensation of Aldehyde | Under certain conditions, the aldehyde starting material might undergo self-condensation. Adjusting the reaction conditions, such as temperature or the rate of catalyst addition, can help suppress this side reaction.[1] |
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[1]
| Issue | Recommended Solutions |
| Co-elution of Impurities | If impurities co-elute with the product during column chromatography, try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.[1] |
| Product is an Oil | If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerate the pure product.[1] |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography is recommended.[1] |
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for optimizing reaction efficiency. The table below summarizes the performance of various catalysts used in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst | Reaction Time | Yield (%) | Key Advantages |
| H₂O₂/HCl [3][4] | 45–60 min | 85–94% | Short reaction time, easy product isolation. |
| ZnO NPs [4] | 2–8 min | Excellent | Very short reaction time, reusable, cost-effective. |
| TiO₂ NPs / H₂O₂ [4] | 5–27 min | 90–97% | Excellent yields, very rapid reaction. |
| Cu(II)-nano-silica dendrimer [4] | 15–90 min | 87–98% | High yields across a wide substrate scope. |
| SnP₂O₇ [3][4] | 8–35 min | 85–97% | High yields, short reaction times, reusable catalyst. |
| Fe₃O₄@SiO₂@Cu-MoO₃ [4] | 2–4 h | 83–98% | Bimetallic catalyst with high efficiency. |
| Samarium triflate (Sm(OTf)₃) [1][7] | - | Good | Reusable, effective in aqueous media. |
| p-Toluene sulfonic acid (TsOH·H₂O) [6] | 16 h | >99% | Excellent yield, metal-free Brønsted acid catalyst. |
| Molecular Iodine [1] | - | Effective | Can be used for condensation with carboxylic acids. |
Experimental Protocols
Protocol 1: General Synthesis from an Aromatic Aldehyde
This protocol is a general guideline for the condensation of 2-aminothiophenol with an aromatic aldehyde and may require optimization for specific substrates.[1]
-
Reaction Setup : In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (5-10 mL, e.g., ethanol, DMF, or DMSO). Add 2-aminothiophenol (1.0 mmol) to the solution.
-
Catalyst Addition : Add the chosen catalyst (e.g., a catalytic amount of H₂O₂/HCl or a Lewis acid).[1] The optimal catalyst and its loading should be determined experimentally.
-
Reaction Conditions : Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for the required time (typically 1 to 24 hours). Monitor the reaction progress by TLC.[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[1]
-
Purification : The crude residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. Further purification can be achieved by column chromatography on silica gel or recrystallization.[1]
Protocol 2: Synthesis from a Carboxylic Acid
This protocol provides a general procedure for the condensation of 2-aminothiophenol with a carboxylic acid.
-
Reaction Setup : In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol), a carboxylic acid (1.0 mmol), and a catalyst such as polyphosphoric acid (PPA).[1]
-
Reaction Conditions : Heat the reaction mixture, typically at a high temperature, while stirring. Monitor the reaction progress by TLC.
-
Work-up : After cooling to room temperature, quench the reaction mixture by carefully pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.[1]
-
Purification : Collect the precipitated product by filtration, wash it thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.[1]
Visualized Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of benzothiazole derivatives.
Caption: General workflow for benzothiazole synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical flow for diagnosing and solving issues related to low reaction yields.
Caption: Troubleshooting workflow for low product yield.
Catalyst Screening Workflow
The following diagram outlines a systematic approach for selecting the most effective catalyst for a new benzothiazole synthesis reaction.
Caption: Systematic workflow for catalyst screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiazole synthesis [organic-chemistry.org]
Managing temperature control in exothermic benzothiazole reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during exothermic benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are many benzothiazole synthesis reactions exothermic?
A1: The synthesis of the benzothiazole ring system often involves condensation and cyclization reactions.[1][2] These reactions lead to the formation of stable aromatic systems, which releases a significant amount of energy in the form of heat. The specific reagents used, such as the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or other electrophiles, contribute to the overall exothermicity.[3]
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: Poor temperature control can lead to several critical issues. A primary risk is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure. This can lead to equipment failure and safety hazards. Additionally, excessive heat can promote the formation of unwanted byproducts, such as dimers and polymers from the oxidation of 2-aminothiophenol, which reduces the yield and purity of the desired product.[4][5] High temperatures can also cause degradation of both starting materials and the final product.[6]
Q3: What are the common methods for cooling and controlling the temperature of exothermic reactions in a laboratory setting?
A3: Several methods are available for managing reaction temperature. These range from simple setups to more advanced systems. Common approaches include using ice baths for small-scale reactions, employing jacketed reactors connected to circulating coolers (circulators) for more precise temperature regulation, and utilizing heat exchangers for larger-scale operations.[7][8] For very low temperatures or rapid cooling, cryogenic cooling systems that use liquid nitrogen can be employed, either indirectly to cool a heat transfer fluid or, in some systems, through direct injection of cold nitrogen gas.[9]
Q4: How can I effectively monitor the internal temperature of my reaction?
A4: Accurate temperature monitoring is crucial. A thermocouple or a resistance temperature detector (RTD) probe placed directly into the reaction mixture (away from the vessel walls) will provide the most accurate reading of the internal temperature. For jacketed reactors, monitoring both the internal reaction temperature and the jacket fluid temperature is recommended to understand the heat transfer dynamics.[10] Real-time monitoring allows for immediate adjustments to the cooling system to maintain the desired temperature.[7]
Q5: Are there any "green" synthesis methods that can help manage exothermicity?
A5: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis. Microwave-assisted synthesis can offer rapid and controlled heating, which can sometimes minimize the overall reaction time and reduce the potential for prolonged exposure to high temperatures.[11][12] The use of water as a solvent, when appropriate for the specific reaction, can also aid in heat dissipation due to its high heat capacity.[5] Some modern protocols also focus on solvent-free conditions, which can simplify the reaction setup and workup.[13]
Troubleshooting Guide
Problem 1: The reaction temperature is increasing too rapidly, and I'm concerned about a runaway reaction.
-
Potential Cause: The rate of addition of a reactant may be too fast, or the initial temperature of the reaction is too high, leading to an uncontrolled increase in the reaction rate. The cooling system may also be insufficient for the scale of the reaction.
-
Recommended Solutions:
-
Immediately reduce or stop the addition of any reagents.
-
Increase the efficiency of the cooling system. If using an ice bath, ensure good contact with the flask and add more ice/salt. For a circulator, lower the setpoint temperature.[8]
-
For future experiments, consider adding the exothermic reagent dropwise or in portions, allowing the temperature to stabilize between additions.[14]
-
Ensure the reaction is being stirred efficiently to promote even heat distribution and transfer to the cooling medium.[10]
-
Problem 2: My reaction mixture has turned dark, and I'm observing the formation of an insoluble, tar-like substance.
-
Potential Cause: This often indicates polymerization or dimerization of the 2-aminothiophenol starting material.[4] This is a common side reaction promoted by excessively high temperatures and exposure to oxygen, which causes oxidation of the thiol group.[4][5]
-
Recommended Solutions:
-
Run the reaction at a lower temperature for a longer duration to minimize these side reactions.[4]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-aminothiophenol.[1]
-
Use freshly purified 2-aminothiophenol, as impurities from oxidation in storage can initiate polymerization.[4]
-
Problem 3: The yield of my desired benzothiazole product is low, and I suspect temperature is a contributing factor.
-
Potential Cause: The reaction temperature may be either too high, leading to byproduct formation and degradation, or too low, resulting in an incomplete reaction.[5][6] The final oxidation step to form the aromatic benzothiazole may also be inefficient at the current temperature.[14]
-
Recommended Solutions:
-
Systematically optimize the reaction temperature. If side products are observed at elevated temperatures, try lowering the temperature.[5] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[5]
-
If the reaction stalls at the benzothiazoline intermediate, a gentle increase in temperature or ensuring an adequate oxidant (like atmospheric oxygen) is present can help drive the final oxidation to completion.[14]
-
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of 2-amino-6-chlorobenzothiazole
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 45-50 | 1.5 | Incomplete Reaction | Starting material remains. |
| 65-70 | 6 | Optimal | Good conversion to the desired product. |
| >80 | 6 | Decreased | Increased formation of byproducts noted.[6] |
Data adapted from a protocol for the cyclization of p-chlorophenylthiourea.[6]
Table 2: Comparison of Common Laboratory Cooling Technologies
| Cooling Technology | Typical Temperature Range (°C) | Control Precision | Key Advantages | Considerations |
| Ice/Water Bath | 0 to 20 | Low | Simple, low-cost, readily available. | Limited to temperatures at or above 0°C; manual control. |
| Dry Ice/Solvent Bath | -78 to -20 | Low to Medium | Achieves lower temperatures than ice baths. | Solvent flammability; manual control; temperature can fluctuate. |
| Circulating Cooler (Circulator) | -30 to 150 | High | Precise and stable temperature control; programmable.[8] | Higher initial cost; requires a jacketed reactor.[8] |
| Cryogenic Cooling (Liquid N₂) | <-100 | High | Rapid cooling to very low temperatures.[9] | Requires specialized equipment and handling of liquid nitrogen.[9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles with Temperature Control
This protocol describes the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde, with an emphasis on temperature management.
-
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (5-10 mL)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Hydrochloric Acid (HCl, concentrated)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Jacketed reaction vessel connected to a circulating cooler (or an ice bath for cooling)
-
Thermometer or thermocouple probe
-
Dropping funnel
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask within the jacketed vessel (or ice bath), dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.
-
Initial Cooling: Begin stirring the solution and cool the mixture to 0-5 °C using the circulator or ice bath.
-
Reagent Addition: To the cooled, stirred solution, add 30% hydrogen peroxide (approx. 6.0 mmol). Following this, add concentrated hydrochloric acid (approx. 3.0 mmol) dropwise from the dropping funnel, ensuring the internal temperature does not rise above 10 °C.[14]
-
Reaction Monitoring: Continue stirring the reaction mixture at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[14]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
-
Visualizations
Caption: Troubleshooting workflow for managing a rapid temperature increase.
Caption: General experimental workflow for temperature-controlled synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. asynt.com [asynt.com]
- 9. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 10. Automated temperature control in batch reactor using LabVIEW | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. benchchem.com [benchchem.com]
Characterizing and identifying byproducts in 2,6-Benzothiazolediamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Benzothiazolediamine.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Low product yield is a common issue in organic synthesis. The following table outlines potential causes and recommended solutions for the synthesis of this compound.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of the starting aniline derivative (e.g., p-phenylenediamine or N-(4-aminophenyl)thiourea). Aniline derivatives are susceptible to oxidation and may require purification before use.[1] |
| Suboptimal Reaction Temperature | The optimal temperature can vary. If the yield is low at room temperature, a gradual increase in temperature while monitoring the reaction by TLC is recommended. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial.[1] |
| Inefficient Oxidative Cyclization | The choice and amount of the oxidizing agent (e.g., bromine, benzyltrimethylammonium tribromide) are critical. Ensure the correct stoichiometry is used to avoid under-reaction or side reactions.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[1] |
| Product Loss During Work-up | This compound is a basic compound. Ensure the pH is appropriately adjusted during the aqueous work-up to precipitate the product effectively. Extraction with a suitable organic solvent may be necessary if the product has some water solubility. |
Problem 2: Formation of a Major Byproduct with the Same Mass as the Product
The formation of a regioisomer is a common challenge when using substituted anilines.
| Potential Cause | Recommended Solutions & Characterization |
| Formation of 2,4-Diaminobenzothiazole Regioisomer | When starting from a p-phenylenediamine derivative, cyclization can occur at either ortho position to the amino groups, leading to the formation of the 2,4-diamino isomer alongside the desired 2,6-diamino product. The ratio of isomers can be influenced by the reaction conditions. |
| Identification: The isomers can be distinguished by HPLC, as they will likely have different retention times. Their fragmentation patterns in GC-MS may be very similar, but careful analysis of relative ion abundances might reveal differences. 1H and 13C NMR spectroscopy are definitive methods for distinguishing between the isomers due to the different symmetry and chemical environments of the aromatic protons and carbons. | |
| Mitigation: Modifying the reaction solvent, temperature, or the nature of the catalyst/oxidizing agent can alter the regioselectivity. A purification step, such as column chromatography or recrystallization, will be necessary to separate the isomers. |
Problem 3: Presence of Dark, Tarry, or Insoluble Byproducts
The formation of dark-colored impurities often indicates polymerization or degradation of starting materials or intermediates.
| Potential Cause | Recommended Solutions |
| Oxidation and Polymerization of Starting Materials | Aromatic amines, especially diamines, are prone to oxidation, which can lead to the formation of colored, polymeric byproducts. |
| Mitigation: Use freshly purified starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1] | |
| Harsh Reaction Conditions | High temperatures or the use of strong, non-specific oxidizing agents can promote the formation of degradation products. |
| Mitigation: Employ milder reaction conditions. If using bromine, consider a more controlled brominating agent like benzyltrimethylammonium tribromide.[2] Optimize the reaction temperature to the lowest effective level. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent method is the Hugerschoff synthesis, which involves the oxidative cyclization of an N-arylthiourea.[2][3] For this compound, this would typically start from N-(4-aminophenyl)thiourea, which can be generated in situ from p-phenylenediamine and a thiocyanate salt. The subsequent treatment with an oxidizing agent like bromine induces the cyclization.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product and byproducts.
Q3: What are the expected major byproducts in the synthesis of this compound?
A3: The most likely major byproduct is the regioisomer, 2,4-diaminobenzothiazole. Other potential byproducts include unreacted starting materials, the intermediate N-(4-aminophenyl)thiourea, and potentially over-halogenated products if bromine is used in excess.
Q4: How can I purify the final product?
A4: Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography. Given that the primary byproduct is a regioisomer, careful optimization of the chromatographic conditions may be necessary for effective separation.
Q5: What analytical techniques are recommended for characterizing the final product and identifying byproducts?
A5: A combination of techniques is recommended:
-
HPLC: To determine the purity of the product and quantify the presence of isomers and other impurities.
-
LC-MS/GC-MS: To confirm the molecular weight of the product and byproducts. The fragmentation patterns can aid in structural elucidation.
-
NMR Spectroscopy (¹H and ¹³C): To definitively confirm the structure of the desired product and to identify the structure of byproducts, particularly the regioisomer.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Cyclization of N-(4-aminophenyl)thiourea
This protocol is a generalized procedure and may require optimization.
-
Formation of the Thiourea Intermediate: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve p-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., acetic acid). Add a solution of sodium thiocyanate (1.1 eq.) in water.
-
Oxidative Cyclization: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq.) in acetic acid, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Purification: Filter the crude product, wash with water, and dry. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: HPLC-UV Method for Purity Assessment and Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Note: This is a starting point; the gradient and mobile phase composition may need to be optimized for the best separation of the product and its specific byproducts.
Protocol 3: GC-MS Method for Byproduct Identification
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-400 m/z.
Protocol 4: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve the purified product or isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the aromatic protons will be key to distinguishing between the 2,6- and 2,4-diamino isomers.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to observe the number of unique carbon environments. This can help confirm the symmetry of the molecule and distinguish between isomers.
Quantitative Data Summary
The following table provides estimated data based on typical yields and byproduct formation in related benzothiazole syntheses. Actual results may vary depending on the specific reaction conditions.
| Parameter | Expected Value | Notes |
| Yield of Crude Product | 50-70% | Highly dependent on reaction optimization. |
| Purity of Crude Product (by HPLC) | 75-90% | The main impurity is often the regioisomer. |
| Ratio of 2,6- to 2,4-Isomer | 3:1 to 9:1 | This ratio is sensitive to reaction conditions and the specific starting materials. |
| Unreacted Starting Material | < 5% | Can be higher if the reaction is incomplete. |
| Other Byproducts | < 5% | Includes over-brominated species and degradation products. |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Benzothiazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the benzothiazole scaffold is a critical process, given its prevalence in a wide array of biologically active compounds. This guide provides a head-to-head comparison of the most common and effective methods for benzothiazole synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in method selection and implementation.
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide will compare classical methods with modern, greener alternatives, focusing on the widely
Validating the Structure of 2,6-Benzothiazolediamine: A Crystallographic Comparison
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 2,6-Benzothiazolediamine. This guide leverages single-crystal X-ray crystallography data from a closely related analogue to provide a robust comparative analysis.
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It dictates the compound's physical properties, reactivity, and biological activity. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard, offering unambiguous proof of atomic connectivity and stereochemistry.
This guide addresses the structural validation of this compound. Due to the current absence of a publicly available crystal structure for this specific molecule, we present a comparative analysis against a structurally similar compound for which high-quality crystallographic data exists: 2-amino-6-nitro-1,3-benzothiazol-3-ium hydrogen sulfate. This analogue, differing primarily in the substitution at the 6-position (amino vs. nitro) and the formation of a salt, serves as a valuable benchmark for validating the core benzothiazole framework.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the experimentally determined structure of 2-amino-6-nitro-1,3-benzothiazol-3-ium hydrogen sulfate. These values provide a reference for what can be expected for crystalline derivatives of the 2,6-substituted benzothiazole scaffold.
| Parameter | 2-amino-6-nitro-1,3-benzothiazol-3-ium hydrogen sulfate[1] |
| Chemical Formula | C₇H₆N₃O₂S⁺ · HSO₄⁻ |
| Molecular Weight | 293.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.849(6) Åb = 16.219(12) Åc = 9.191(7) Åα = 90°β = 108.584(10)°γ = 90° |
| Unit Cell Volume | 1109.0(14) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.756 Mg/m³ |
| Radiation Type | Mo Kα |
| Temperature | 291 K |
| R-factor | 0.061 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for the determination of a small molecule's crystal structure, as would be applied to this compound or its analogues.
1. Crystal Growth:
-
High-quality single crystals of the target compound are grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, methanol, or acetone), vapor diffusion, or slow cooling of a saturated solution. The goal is to obtain crystals with dimensions of approximately 0.1-0.3 mm, free from cracks and other defects.
2. Crystal Selection and Mounting:
-
A suitable single crystal is selected under a polarized light microscope to ensure it is a single, well-formed specimen.
-
The crystal is carefully mounted on a goniometer head using a cryo-loop and a minimal amount of a suitable oil or adhesive. For data collection at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The detector, typically a CCD or CMOS area detector, records the positions and intensities of the diffracted X-ray beams.
4. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
The data is corrected for various factors, including background scattering, Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the diffraction pattern.
5. Structure Solution and Refinement:
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides an initial model of the molecular structure.
-
The atomic positions and thermal parameters are then refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
6. Structure Validation:
-
The final refined structure is validated using software tools to check for geometric consistency, missed symmetry, and other potential errors. The final structural model is typically presented with an R-factor, which indicates the goodness of fit between the experimental data and the final model.
Workflow for Structure Validation via Analogue Comparison
In situations where a crystal structure of the primary compound of interest is not attainable, a scientifically sound approach involves the crystallographic analysis of a close structural analogue. The workflow for such a validation process is outlined below.
References
A Comparative Guide to the Reactivity of 2,6-Benzothiazolediamine and Other Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,6-Benzothiazolediamine against common aromatic diamines, namely ortho-phenylenediamine (o-PDA), meta-phenylenediamine (m-PDA), and para-phenylenediamine (p-PDA). The comparison is grounded in fundamental principles of chemical reactivity and supported by a theoretical framework, given the limited direct comparative experimental data in published literature.
The reactivity of aromatic diamines is a critical parameter in various applications, including the synthesis of high-performance polymers like polyimides and polybenzimidazoles, as well as in the development of novel pharmaceutical compounds. The nucleophilicity of the amino groups, which dictates their reactivity towards electrophiles, is intrinsically linked to their basicity (pKa). This basicity is, in turn, governed by the electronic environment of the aromatic system.
Theoretical Framework for Reactivity Comparison
The primary determinant of an aromatic amine's reactivity is the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (EDGs) attached to the aromatic ring increase the electron density on the nitrogen, making the amine more basic and more nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity.
In this context, the benzothiazole moiety in this compound is considered to be electron-withdrawing in nature. This is due to the presence of the electronegative sulfur and nitrogen atoms in the thiazole ring, which delocalize the electron density from the fused benzene ring. Consequently, both the 2-amino and 6-amino groups of this compound are expected to be less basic and therefore less reactive than the amino groups in phenylenediamines.
Among the phenylenediamines, the position of the amino groups influences their relative basicity. In general, p-phenylenediamine is the most basic of the three isomers.
Data Presentation: A Comparative Overview
The following table summarizes the key properties of this compound and the phenylenediamines, including a qualitative assessment of their expected reactivity based on their structural and electronic properties.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Expected Relative Reactivity |
| This compound | 165.22[1] | Not experimentally determined; predicted to be lower than phenylenediamines | Lower | |
| o-Phenylenediamine | 108.14 | 4.47 | High | |
| m-Phenylenediamine | 108.14 | 4.88 | High | |
| p-Phenylenediamine | 108.14 | 6.08 | Highest |
Note: The expected relative reactivity is a qualitative prediction based on the electronic nature of the aromatic systems.
Experimental Protocols: A Method for Determining Relative Reactivity
To quantitatively assess the relative reactivity of these aromatic diamines, a kinetic study of a model reaction, such as polycondensation with a dianhydride, can be performed.
Objective: To determine the reaction rate constants for the reaction of different aromatic diamines with a standard dianhydride (e.g., pyromellitic dianhydride, PMDA) in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
o-Phenylenediamine
-
m-Phenylenediamine
-
p-Phenylenediamine
-
Pyromellitic dianhydride (PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a three-necked flask, condenser, and magnetic stirrer.
-
Spectrophotometer (e.g., FT-IR or UV-Vis) or a differential scanning calorimeter (DSC).
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve a known concentration of the aromatic diamine in anhydrous DMAc.
-
Temperature Control: Place the flask in a constant temperature bath and allow the solution to equilibrate.
-
Initiation of Reaction: Add a stoichiometric amount of PMDA to the solution while stirring vigorously. Start timing the reaction immediately.
-
Monitoring the Reaction:
-
FT-IR Spectroscopy: At regular time intervals, withdraw an aliquot of the reaction mixture and record its FT-IR spectrum. Monitor the disappearance of the anhydride carbonyl peaks (around 1850 and 1780 cm⁻¹) and the appearance of the amide carbonyl peak (around 1650 cm⁻¹) to follow the reaction progress.
-
Differential Scanning Calorimetry (DSC): Alternatively, the reaction can be carried out in a DSC instrument to measure the heat flow as a function of time. The rate of heat evolution is proportional to the reaction rate.
-
-
Data Analysis: From the change in concentration of reactants or products over time, or from the heat flow data, determine the initial reaction rate. By performing the experiment with each diamine under identical conditions, their relative reactivities can be directly compared. The reaction rate constants can be calculated by fitting the data to an appropriate kinetic model.
Visualizations: Conceptual Diagrams
Caption: Factors influencing aromatic diamine reactivity.
Caption: Experimental workflow for reactivity comparison.
References
A Comparative Guide to Purity Assessment of Synthesized 2,6-Diaminobenzothiazole by Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of elemental analysis with other common analytical techniques for the purity assessment of 2,6-diaminobenzothiazole, a key building block in medicinal chemistry. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of appropriate analytical methods.
Theoretical vs. Experimental Elemental Composition
Elemental analysis is a foundational technique for verifying the empirical formula of a synthesized compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretical values, a direct assessment of purity can be made. For a pure sample of 2,6-diaminobenzothiazole (C₇H₇N₃S), the experimental values should closely match the theoretical composition. A generally accepted deviation for a pure compound is within ±0.4%.[1]
The theoretical elemental composition of 2,6-diaminobenzothiazole is calculated from its molecular formula, C₇H₇N₃S, and the atomic weights of its constituent elements. The molecular weight of the compound is 165.22 g/mol .[2]
Table 1: Comparison of Purity Assessment Methods for 2,6-Diaminobenzothiazole
| Parameter | Elemental Analysis (CHNS Combustion) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[3] | Differential partitioning of the analyte between a stationary phase and a mobile liquid phase, separating components based on polarity and size.[4] | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.[5] | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for direct quantification against a certified internal standard.[6] |
| Sample Requirements | 1-3 mg of solid, dry, and homogeneous sample. | The sample must be soluble in the mobile phase. | The sample must be volatile and thermally stable, or amenable to derivatization to increase volatility.[5] | The sample and a certified internal standard must be soluble in a deuterated solvent.[7] |
| Typical Data Output | Weight percentages of C, H, N, and S. Purity is inferred by the closeness of these values to the theoretical percentages. | A chromatogram showing peaks for the main compound and any impurities. Purity is typically reported as a percentage of the main peak area relative to the total peak area. | A total ion chromatogram (TIC) for separation and a mass spectrum for each peak to identify the compound and impurities. | An NMR spectrum where the integral of a specific signal from the analyte is compared to the integral of a signal from an internal standard of known purity.[8] |
| Pros | - Fast, simple, and relatively inexpensive.[3]- Provides fundamental confirmation of the empirical formula.- Robust and well-established technique. | - High resolution and sensitivity for detecting and quantifying impurities.[4]- Applicable to a wide range of non-volatile and thermally unstable compounds. | - Excellent separation efficiency and highly specific detection.[5]- Provides structural information about impurities through mass spectra. | - A primary, direct method not requiring a reference standard of the analyte.[6]- Provides structural information about the analyte and impurities simultaneously.[6]- High accuracy and precision.[6] |
| Cons | - Does not distinguish between isomers or identify the nature of impurities.[9]- Less sensitive to minor impurities compared to chromatographic methods. | - A relative method that requires a pure reference standard for absolute quantification.- Method development can be time-consuming. | - Not suitable for non-volatile or thermally labile compounds without derivatization.- Aromatic amines may require derivatization for good peak shape.[5] | - Lower sensitivity compared to chromatographic methods.- Requires a more expensive and specialized instrument. |
| Typical Purity Indication | Experimental values within ±0.4% of theoretical values.[1] | >95% purity by peak area. | >99% purity based on the main peak in the TIC. | Purity values with high accuracy, often to two decimal places (e.g., 99.5%).[10] |
Experimental Protocol: Purity Assessment by Elemental Analysis
This protocol outlines the determination of the elemental composition of synthesized 2,6-diaminobenzothiazole using a modern CHNS elemental analyzer based on the combustion method.
Objective: To determine the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of 2,6-diaminobenzothiazole and compare them to the theoretical values to assess its purity.
Materials and Equipment:
-
Synthesized 2,6-diaminobenzothiazole (sample must be dry and homogeneous)
-
Microbalance (readable to at least 0.001 mg)
-
Tin capsules for solid samples
-
CHNS Elemental Analyzer
-
High-purity oxygen (carrier gas)
-
Helium (carrier gas)
-
Certified organic analytical standards for calibration (e.g., sulfanilamide)
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration of the CHNS analyzer using a certified organic standard. This establishes the relationship between the detector response and the known elemental concentrations in the standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the dried 2,6-diaminobenzothiazole sample into a tin capsule using a microbalance.
-
Fold the tin capsule to encase the sample securely, ensuring no sample is lost.
-
-
Combustion and Analysis:
-
The sample, enclosed in the tin capsule, is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) within the elemental analyzer.[3]
-
The sample undergoes rapid and complete combustion in an oxygen-rich atmosphere.
-
The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
-
Gas Separation and Detection:
-
The mixture of gases is then passed through a chromatographic column, which separates the individual components.
-
The separated gases flow through a thermal conductivity detector (TCD), which measures the difference in thermal conductivity between the carrier gas and the sample gas. The detector generates a signal proportional to the concentration of each elemental gas.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals and, using the calibration curve, calculates the weight percentages of C, H, N, and S in the original sample.
-
Compare the experimental percentages with the theoretical values for C₇H₇N₃S. The deviation should be within the accepted limit of ±0.4% for a pure compound.
-
Workflow for Purity Assessment of Synthesized Compounds
The following diagram illustrates a comprehensive workflow for establishing the purity and identity of a newly synthesized compound like 2,6-diaminobenzothiazole, integrating multiple analytical techniques for a thorough characterization.
Caption: Workflow for Synthesis, Purification, and Purity Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
Confirmation of 2,6-Benzothiazolediamine Synthesis: A Comparative Guide to Analytical Techniques
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for the analytical confirmation of 2,6-Benzothiazolediamine synthesis. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting experimental data and protocols to aid in the selection of the most suitable analytical method.
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Rigorous analytical characterization is paramount to confirm the identity, purity, and quantity of a synthesized compound. This guide focuses on this compound, a key heterocyclic scaffold, and offers a comparative overview of three powerful analytical techniques for its confirmation.
Performance Comparison of Analytical Methods
The selection of an analytical technique for the confirmation of this compound synthesis is dependent on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of LC-MS, HPLC-UV, and NMR spectroscopy for this application.
| Parameter | LC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Identification, quantification, and structural elucidation. | Quantification and purity assessment. | Unambiguous structure confirmation and purity. |
| Sensitivity | Very high (pg-ng/mL) | High (ng-µg/mL) | Moderate (µg-mg/mL) |
| Selectivity | Very high | Moderate to high | Very high |
| Quantitative Accuracy | Excellent | Excellent | Good (with internal standard) |
| Structural Information | Fragmentation pattern provides structural clues. | Limited to chromophore information. | Detailed 2D structure and stereochemistry. |
| Throughput | High | High | Low to moderate |
| Instrumentation Cost | High | Moderate | Very High |
| Typical Sample Req. | Low | Low | High |
| Hypothetical Retention Time | 3.5 min | 4.2 min | N/A |
| Hypothetical LOD | 0.1 ng/mL | 10 ng/mL | 1 µg/mL |
| Hypothetical m/z (M+H)⁺ | 166.0488 | N/A | N/A |
| Hypothetical ¹H NMR (ppm) | N/A | N/A | Aromatic: 6.8-7.5, Amine: 5.0-6.0 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate the replication of these experiments.
LC-MS Analysis
Objective: To confirm the molecular weight and purity of synthesized this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL. | Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Detection: Full scan mode (m/z 100-500) and targeted MS/MS of the parent ion (m/z 166.05). The expected monoisotopic mass for C₇H₇N₃S is 165.0361 Da.[1]
-
Sample Preparation: The synthesized compound is dissolved in methanol to a concentration of 1 mg/mL and then diluted to 1 µg/mL with the initial mobile phase composition.
HPLC-UV Analysis
Objective: To determine the purity of synthesized this compound by assessing the peak area percentage.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase to a concentration of approximately 0.1 mg/mL.
NMR Spectroscopy
Objective: To provide unambiguous structural confirmation of the synthesized this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of DMSO-d₆.
-
Expected ¹H NMR signals: Aromatic protons are expected to appear in the range of δ 6.5-8.0 ppm, while the amine protons will likely appear as broad singlets between δ 5.0 and 7.0 ppm.
-
Expected ¹³C NMR signals: Aromatic carbons are expected in the range of δ 110-160 ppm.
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the logical workflows.
This guide serves as a valuable resource for researchers by providing a clear and objective comparison of key analytical techniques for the confirmation of this compound synthesis. The detailed protocols and visual workflows are designed to streamline the analytical process and ensure the generation of high-quality, reliable data.
References
Cross-Validation of Analytical Methods for 2,6-Benzothiazolediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of three prevalent analytical techniques for the quantification of 2,6-Benzothiazolediamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies for this specific analyte are not extensively available in public literature, this document provides a framework for such a comparison. The performance data presented is based on established methodologies for aromatic amines and related benzothiazole compounds, offering a representative model for analytical method selection and cross-validation.
Cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of data generated by different techniques.[1][2] This involves a systematic comparison of results from two or more distinct analytical methods to evaluate their equivalence.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Each technique offers a unique set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 89 - 100% | Typically within 80 - 120% | 75 - 114% for most analytes |
| Precision (%RSD) | < 5% | < 15% | < 15.9% (inter-day) |
| Limit of Detection (LOD) | 0.02% (for impurities) | Analyte dependent, can be in the µg/L range | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Analyte dependent, can be in the µg/L range | 0.001 - 0.50 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are proposed protocols for HPLC, GC-MS, and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in various sample matrices.
-
Instrumentation: Waters Alliance HPLC with a UV Detector (Waters 2487 or 2998 PDA).
-
Column: Newcrom R1 reverse-phase column or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water with phosphoric acid. For MS compatibility, phosphoric acid should be replaced with formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength determined by UV scan of this compound.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: Specificity, accuracy, precision, and linearity should be evaluated.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Perkin Elmer Clarus 400 GC with a flame ionization detector or a mass spectrometer).[5]
-
Column: A capillary column such as Elite-1 (30 m × 0.32 mm × 0.25 µm) or Rtx-17 (30 m × 25 mm ID, film thickness 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, then ramp to 240°C at 10°C/min.[5]
-
Injection Mode: Splitless.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Sample Preparation (with derivatization):
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent and reconstitute in a derivatization agent (e.g., MTBSTFA for silylation).
-
Heat the mixture to complete the derivatization reaction.
-
Inject the derivatized sample into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., SCIEX 7500 system).[6]
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water with a modifier like formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.
-
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluent and reconstitute in the mobile phase.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the individual analytical workflows.
Caption: A flowchart outlining the key stages of a cross-validation study.
Caption: A comparison of the experimental workflows for HPLC, GC-MS, and LC-MS/MS.
References
Unlocking the Therapeutic Potential of 2,6-Substituted Benzothiazoles: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 2,6-substituted benzothiazole derivatives, focusing on their anticancer and antimicrobial properties. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and further research in this promising area of medicinal chemistry.
The benzothiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities.[1] Modifications at the 2 and 6 positions of the benzothiazole ring have been extensively explored to modulate their therapeutic effects. This guide synthesizes experimental data from various studies to elucidate the impact of these substitutions on anticancer and antimicrobial efficacy.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents at the 2 and 6 positions of the benzothiazole core on its anticancer and antimicrobial activities.
Anticancer Activity of 2,6-Disubstituted Benzothiazoles
The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of the cancer cell growth. Lower IC50 values indicate higher potency.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl) | H | PANC-1 | 27 ± 0.24 | [2] |
| 2 | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl) | H | PANC-1 | 35 ± 0.51 | [2] |
| 3 | p-chlorophenyl | Cl | BxPC-3 | 3.99 | [3] |
| 4 | m,p-dichlorophenyl | Cl | AsPC-1 | 8.49 | [3] |
| 5 | Sulphonamide based acetamide | NO2 | MCF-7 | 34.5 | [1][4][5] |
| 6 | Sulphonamide based acetamide | NO2 | HeLa | 44.15 | [1][4][5] |
| 7 | Sulphonamide based acetamide | NO2 | MG63 | 36.1 | [1][4][5] |
| 8 | N'-formyl-2-(5-nitrothiophen-2-yl)carbohydrazide | H | PC-3 | 19.9 ± 1.17 (µg/mL) | [1][4] |
| 9 | N'-formyl-2-(5-nitrothiophen-2-yl)carbohydrazide | H | LNCaP | 11.2 ± 0.79 (µg/mL) | [1][4] |
| 10 | Benzylidenehydrazinyl | H | HepG2 | 10.00 | [6] |
| 11 | Benzylidenehydrazinyl with 4-Cl | H | HepG2 | 10.88 | [6] |
| 12 | 2-hydroxybenzylidene containing semicarbazide | H | Various | 0.24 - 0.92 | [1][4] |
Table 1: Anticancer activity (IC50) of various 2,6-substituted benzothiazole derivatives against different cancer cell lines.
Antimicrobial Activity of 2,6-Disubstituted Benzothiazoles
The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | 2-Substituent | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 13 | Phenyl | Amidinophenyl | Moraxella catarrhalis | 4 | [7] |
| 14 | Phenyl | Amidinonaphthyl | Moraxella catarrhalis | 4 | [7] |
| 15 | Phenyl | Guanidinophenyl | Moraxella catarrhalIS | 4 | [7] |
| 16 | 4-dimethylaminobenzylidene hydrazinyl | H | Gram-positive bacteria | Similar to standard | |
| 17 | 4-aminobenzylidene hydrazinyl | H | Gram-positive bacteria | Similar to standard | [8] |
| 18 | 2-hydroxybenzylidene hydrazinyl | H | E. coli & P. aeruginosa | 15.62 | [7] |
| 19 | Sulfonamide derivative | H | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [7] |
| 20 | Benzothiazole–thiazole hybrid | H | S. aureus, B. subtilis, E. faecalis | - |
Table 2: Antimicrobial activity (MIC) of various 2,6-substituted benzothiazole derivatives against different microorganisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Synthesis of 2-Aryl-6-Substituted Benzothiazoles
A common method for the synthesis of 2-aryl-6-substituted benzothiazoles involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.
Materials:
-
Substituted 2-aminothiophenol
-
Aromatic aldehyde
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
Dissolve the substituted 2-aminothiophenol in the chosen solvent.
-
Add the aromatic aldehyde to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aryl-6-substituted benzothiazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (2,6-substituted benzothiazoles)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (2,6-substituted benzothiazoles)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of 2,6-substituted benzothiazoles.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. tandfonline.com [tandfonline.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
A Comparative Guide to Benzothiazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzothiazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, to inform the selection of the most appropriate technique.
The synthesis of the benzothiazole scaffold, a key pharmacophore in many biologically active compounds, has traditionally been accomplished through conventional heating methods that often require long reaction times and can result in lower yields. The advent of microwave-assisted organic synthesis has provided a powerful alternative, offering significant improvements in efficiency and aligning with the principles of green chemistry.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates superior performance over conventional methods in the synthesis of benzothiazoles. The primary advantages are a dramatic reduction in reaction time and a notable increase in product yield.
Data from comparative studies highlights the significant efficiency gains of microwave irradiation. For instance, the synthesis of certain 2-substituted benzothiazoles can be completed in minutes using microwave heating, compared to several hours required for conventional refluxing.[1] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.[2]
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 8 hours[1] | 3 - 10 minutes[1] |
| Product Yield | Variable, often lower | Generally higher, with increases of 3% to 113% reported[1] |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times |
| Environmental Impact | Potential for more solvent use and side reactions | Considered more environmentally friendly, with reduced solvent and energy use[3][4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aromatic aldehydes, representative of conventional and microwave-assisted methods found in the literature.
Conventional Synthesis Protocol (Method A)
This method involves the condensation of 2-aminothiophenol with an aromatic aldehyde in a suitable solvent under reflux.
-
Reactant Mixture: In a round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol.[3][5]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 2-8 hours).[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).[3][5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is filtered, washed with a suitable solvent (e.g., dilute ethanol), and dried.[6] Recrystallization from a solvent mixture such as methanol/dichloromethane is performed to obtain the pure benzothiazole derivative.[3][5]
Microwave-Assisted Synthesis Protocol (Method B)
This method utilizes a dedicated microwave reactor to accelerate the reaction.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol.[3][5]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a specified power (e.g., 300W) for a short duration (typically 3-10 minutes).[1][6] The temperature and pressure inside the vessel are monitored. To ensure controlled reaction progress, the mixture can be cooled to room temperature at intervals.[3][5]
-
Work-up and Purification: After irradiation, the reaction vessel is cooled to room temperature. The product is then filtered and recrystallized using a suitable solvent system (e.g., methanol/dichloromethane) to yield the pure 2-substituted benzothiazole.[3][5]
Synthesis Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows between conventional and microwave-assisted benzothiazole synthesis.
References
- 1. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. scielo.br [scielo.br]
- 6. ijpbs.com [ijpbs.com]
A Comparative Guide to Catalytic Synthesis of 2-Aminobenzothiazole: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-aminobenzothiazole, a privileged scaffold in medicinal chemistry, is of paramount importance. This guide provides an objective comparison of various catalytic methods for its synthesis, supported by experimental data to facilitate the selection of the most suitable protocol for specific research and development needs.
The diverse pharmacological activities of 2-aminobenzothiazole derivatives have spurred the development of numerous synthetic strategies. Modern catalytic methods offer significant advantages over classical approaches, often providing higher yields, milder reaction conditions, and greater functional group tolerance. This comparison focuses on the efficacy of prominent catalytic systems, including those based on palladium, copper, ruthenium, and iron, as well as a metal-free approach utilizing iodine.
Performance Comparison of Catalytic Systems
The choice of a synthetic route is often a trade-off between yield, reaction time, catalyst cost, and substrate scope. The following table summarizes quantitative data for several key catalytic methods for the synthesis of 2-aminobenzothiazole and its derivatives, offering a clear comparison of their performance.
| Catalyst System | Starting Materials | Reagents & Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Palladium-catalyzed | 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄, t-BuOK | Not Specified | Not Specified | Up to 93% | Effective for less reactive chloroanilines.[1] | Requires a precious metal catalyst.[1] |
| Copper-catalyzed | 2-Iodoanilines, Isothiocyanates | CuI, 1,10-phenanthroline, K₃PO₄, Toluene | 12 hours | 110 °C | Up to 95% | Cost-effective and utilizes a relatively inexpensive catalyst under mild conditions. | Requires pre-functionalized haloanilines. |
| Ruthenium-catalyzed | N-Arylthioureas | RuCl₃ | Not Specified | Not Specified | Up to 91% | Direct intramolecular oxidative C-S coupling.[1][2] | Involves a precious metal catalyst.[1] |
| Iron-catalyzed | 2-Haloanilines, Isothiocyanates | FeF₃, 1,10-phenanthroline, Et₃N, DMSO | Not Specified | 80 °C | 41-98% | Utilizes an inexpensive and environmentally benign metal catalyst.[3] | Yields can be variable depending on the substrates.[3] |
| Iodine-catalyzed (Metal-free) | Isothiocyanatobenzenes, Amines | Iodine, O₂ (oxidant), Chlorobenzene | Not Specified | 120 °C | Moderate to excellent | Avoids the use of transition metals and harsh oxidants.[4][5][6] | Requires an oxygen atmosphere.[4][5][6] |
| Hugerschoff Reaction (Classical) | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% | High yields for certain substituted derivatives.[7] | Requires strong acid and toxic bromine.[7] |
| Jacobson-like Synthesis (Classical) | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp. | 65-85% | Utilizes readily available starting materials.[7] | Potential for side reactions such as para-thiocyanation.[7] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to enable reproducibility and adaptation in the laboratory.
Palladium-Catalyzed Synthesis from 2-Chloroanilines
This protocol describes a tandem synthesis of 2-aminobenzothiazoles from unreactive 2-chloroanilines.[8][9][10]
Procedure:
-
To a reaction vessel, add 2-chloroaniline (1.0 mmol), thiocarbamoyl chloride (1.2 mmol), Pd(dba)₂ (palladium catalyst), and t-BuOK.
-
The reaction is carried out in a suitable solvent.
-
The mixture is stirred under an inert atmosphere at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures, including extraction and purification by column chromatography, to afford the desired 2-aminobenzothiazole derivative.
Copper-Catalyzed Synthesis from 2-Iodoanilines
This method outlines an efficient copper-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate.[11]
Procedure:
-
In a reaction flask, combine 2-iodobenzenamine (1.0 mmol), isothiocyanate (1.2 mmol), Copper(I) iodide (CuI) as the catalyst, a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₃PO₄) in a solvent such as toluene.
-
The reaction mixture is heated at 110 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with a suitable solvent and washed with water.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 2-aminobenzothiazole product.
Ruthenium-Catalyzed Intramolecular C–S Coupling
This protocol utilizes a ruthenium catalyst for the intramolecular C–S coupling of N-arylthioureas.[1][2]
Procedure:
-
To a solution of N-arylthiourea in a suitable solvent, add a catalytic amount of RuCl₃.
-
The reaction mixture is stirred at a specified temperature for the required duration.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give the 2-aminobenzothiazole.
Iron-Catalyzed Synthesis from 2-Haloanilines
An iron-catalyzed approach for the synthesis of 2-aminobenzothiazoles from 2-haloanilines and isothiocyanates.[3]
Procedure:
-
In a reaction vessel, a mixture of 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline), isothiocyanate, FeF₃ (10 mol%), 1,10-phenanthroline (20 mol%), and Et₃N (2.0 equiv) in DMSO is prepared.
-
The reaction mixture is heated at 80 °C.
-
Upon completion of the reaction, the mixture is cooled and subjected to an aqueous work-up.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired 2-aminobenzothiazole.
Metal-Free Iodine-Catalyzed Synthesis
This method provides a sustainable synthesis of 2-aminobenzothiazoles using iodine as a catalyst and oxygen as an oxidant.[4][5][6]
Procedure:
-
A mixture of isothiocyanatobenzene, an amine, and a catalytic amount of iodine is prepared in a solvent such as chlorobenzene.
-
The reaction is carried out under an oxygen atmosphere at 120 °C.
-
The reaction proceeds via the in-situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling.
-
After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques.
Visualizing the Synthetic Workflow
To further clarify the experimental process, a generalized workflow for the catalytic synthesis of 2-aminobenzothiazole is presented below. This logical flow can be adapted for each specific catalytic system described.
Caption: A generalized experimental workflow for the catalytic synthesis of 2-aminobenzothiazole.
This guide provides a comparative overview to aid in the selection of an appropriate catalytic method for the synthesis of 2-aminobenzothiazoles. The choice of catalyst will ultimately depend on factors such as substrate availability, desired yield, cost considerations, and the specific requirements of the target molecule.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 5. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of In Vitro and In Vivo Efficacy of 2,6-Benzothiazolediamine Derivatives
Researchers in drug discovery are increasingly focusing on 2,6-benzothiazolediamine derivatives due to their wide range of pharmacological activities. These compounds have shown promise in preclinical studies for treating a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. This guide provides a comprehensive comparison of the in vitro and in vivo activities of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro and in vivo data for representative this compound and related benzothiazole derivatives, offering a clear comparison of their potency and efficacy in different experimental settings.
| Compound ID | In Vitro Assay | Cell Line/Target | IC50 (µM) | In Vivo Model | Outcome | Reference |
| PGL-001 | Polyglutamine Aggregation Inhibition | HDQ51 protein | 1.2 | Cell culture model of Huntington's Disease | Toxic at 10-150 µM | [1] |
| 2-amino-4,7-dimethyl-benzothiazol-6-ol | Polyglutamine Aggregation Inhibition | Cell-free assays | Not specified | Cell culture model of Huntington's Disease | Significantly inhibits HD exon 1 aggregation | [1] |
| Compound 8d | Aldose Reductase (ALR2) Inhibition | Enzyme assay | < 10 | Streptozotocin-induced diabetic rat | Sustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia | [2] |
| Compound 4b | Cytotoxicity | MCF-7, HeLa, MG63 | Not specified | Not specified | Good activity against all three cell lines | [3] |
| Compound 6e | Cytotoxicity | HepG2 | 10.88 | Not specified | Potent activity | [4] |
| Compound 6f | Cytotoxicity | HepG2 | 10.00 | Not specified | Potent activity | [4] |
| Compound 3t | Acetylcholinesterase (AChE) Inhibition / Aβ1-42 Aggregation Inhibition | Enzyme assay / In vitro aggregation | Not specified | PC12 cells | Best anti-Aβ1-42 aggregation and inhibitory AChE activity; not cytotoxic | [5] |
Note: A direct comparison of IC50 values to in vivo efficacy is complex, as in vivo outcomes are influenced by pharmacokinetic and pharmacodynamic factors. The toxicity of some potent in vitro compounds, such as PGL-001, highlights the critical need for both in vitro and in vivo testing in the drug development pipeline.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of this compound derivatives.
This assay is used to identify compounds that inhibit the aggregation of polyglutamine-containing proteins, a hallmark of Huntington's disease.
-
Protein Preparation: Recombinant HD exon 1 protein with an expanded polyglutamine tract (e.g., HDQ51) is expressed and purified.
-
Aggregation Induction: The purified protein is induced to aggregate, typically by proteolytic cleavage of a solubilizing tag.
-
Compound Incubation: The protein is incubated with various concentrations of the test compounds (e.g., this compound derivatives).
-
Filtering: The reaction mixture is filtered through a cellulose acetate membrane. Aggregated protein is retained on the membrane, while soluble protein passes through.
-
Detection: The retained aggregates are detected using a specific antibody against the protein, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Quantification: The signal intensity is quantified to determine the amount of aggregated protein, and the IC50 value is calculated.
This model is used to assess the antihyperglycemic and related metabolic effects of drug candidates.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Diabetes: Diabetes is induced by a combination of a high-fat diet for several weeks, followed by a single low dose of streptozotocin (STZ) injected intraperitoneally. This regimen induces a state of insulin resistance and hyperglycemia that mimics type 2 diabetes.
-
Compound Administration: The synthesized compounds (e.g., compound 8d) are administered orally to the diabetic rats daily for a specified period. A control group receives the vehicle, and a positive control group may receive a known antidiabetic drug like pioglitazone.[6]
-
Monitoring: Blood glucose levels, insulin levels, lipid profiles (cholesterol, triglycerides), and body weight are monitored throughout the study.
-
Outcome Assessment: At the end of the treatment period, the overall improvement in glycemic control and metabolic parameters is evaluated to determine the in vivo efficacy of the compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a typical signaling pathway targeted by some benzothiazole derivatives and a general workflow for screening and evaluating these compounds.
References
- 1. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benzothiazole Derivatives: A Comparative Analysis of Anti-inflammatory and Anticancer Efficacy
A comprehensive guide for researchers and drug development professionals on the dual therapeutic potential of benzothiazole compounds, supported by experimental data and mechanistic insights.
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of the anti-inflammatory and anticancer effects of various benzothiazole compounds, drawing upon key findings from recent research. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Comparative Anticancer Activity of Benzothiazole Derivatives
The anticancer potential of benzothiazole derivatives has been extensively studied against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity, primarily represented by IC50 values, of selected compounds from different studies. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | |
| A549 (Lung) | 0.044 | [1] | |
| HepG2 (Liver) | 0.048 | [1] | |
| B7 | A431 (Skin) | Not specified, but significant inhibition | [2] |
| A549 (Lung) | Not specified, but significant inhibition | [2] | |
| H1299 (Lung) | Not specified, but significant inhibition | [2] | |
| Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3][4][5] |
| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3][4][5] |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung) | 0.0718 | [6][7] |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [6] |
| HEPG2 (Liver) | 0.048 | [6] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [6] |
| H460 (Lung) | 0.29 | [6] | |
| A549 (Lung) | 0.84 | [6] | |
| MDA-MB-231 (Breast) | 0.88 | [6] | |
| Compound 7i | MDA-MB-231 (Breast) | 16.5 | [8] |
Comparative Anti-inflammatory Activity of Benzothiazole Derivatives
Several benzothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key inflammatory mediators. The data below showcases the effects of selected compounds on the production of pro-inflammatory cytokines.
| Compound ID | Assay | Effect | Reference |
| B7 | ELISA (LPS-stimulated RAW264.7 cells) | Decreased activity of IL-6 and TNF-α | [2] |
| Compound A (nitro substituent) | ELISA (HepG2 cells) | Dose-dependent inhibition of COX-2 and iNOS | [3][4] |
| Compound B (fluorine substituent) | ELISA (HepG2 cells) | Dose-dependent inhibition of COX-2 and iNOS | [3][4] |
| Compounds 17c and 17i | Carrageenan-induced rat paw edema | Significant inhibition of edema | [9] |
Key Signaling Pathways
The anticancer and anti-inflammatory effects of benzothiazole compounds are often mediated through the modulation of critical cellular signaling pathways. The diagrams below illustrate the key pathways identified in the literature.
Caption: Anticancer mechanism of benzothiazole derivatives.
Caption: Anti-inflammatory mechanism of benzothiazole derivatives.
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2]
Apoptosis Assay (Flow Cytometry)
Apoptosis, or programmed cell death, is a key mechanism of anticancer agents.
-
Cell Treatment: Cells are treated with the benzothiazole compound at its IC50 concentration for a defined period.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the benzothiazole compound, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[2][3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the levels of specific proteins, such as cytokines.
-
Cell Culture and Stimulation: Macrophages (e.g., RAW264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the benzothiazole compounds.[2]
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody for the cytokine of interest (e.g., IL-6, TNF-α). A detection antibody and a substrate are subsequently added to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.[2][3]
Conclusion
The presented data highlights the significant potential of benzothiazole derivatives as both anticancer and anti-inflammatory agents. The diverse chemical modifications to the benzothiazole core have yielded compounds with potent and selective activities. The inhibition of key signaling pathways such as PI3K/AKT/ERK and NF-κB appears to be a common mechanism of action. Further preclinical and clinical investigations are warranted to translate these promising findings into novel therapeutic interventions for cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. [PDF] Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line | Semantic Scholar [semanticscholar.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of 2-Aminobenzothiazole Derivatives: Column Chromatography vs. Recrystallization
For researchers, scientists, and drug development professionals working with 2-aminobenzothiazole derivatives, achieving high purity is critical for accurate biological evaluation and clinical success. The two most common purification techniques employed for these compounds are column chromatography and recrystallization. This guide provides an objective comparison of these methods, supported by experimental data from the literature, to aid in the selection of the most appropriate purification strategy.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the purification of various 2-aminobenzothiazole derivatives using column chromatography and recrystallization. It is important to note that in many synthetic procedures, these techniques are used sequentially to achieve the highest possible purity.
| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Melting Point (°C) | Reference |
| (1'-chloroacetyl)-2-aminobenzothiazole | Column Chromatography & Recrystallization | Chloroform (Column), Ethanol (Recrystallization) | 75 | 140-143 | |
| [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole | Column Chromatography & Recrystallization | Chloroform (Column & Recrystallization) | 70 | 192-195 | |
| 2-Amino-4-bromobenzothiazole | Column Chromatography or Recrystallization | Ethyl acetate/n-hexane (2:3) (Column), Ethanol (Recrystallization) | 63 | 182-184 | [1] |
| 2-Amino-5-phenylbenzothiazole | Column Chromatography or Recrystallization | Not specified (Column), Ethanol (Recrystallization) | 74 | 168-170 | [1] |
| N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | Recrystallization | Acetone/Ether (Antisolvent) | 55 | 148-149 | [2] |
| N-(1,3-benzothiazol-2-yl)-2-(4-fluoroanilino)acetamide | Precipitation (Filtration) | Not Applicable | 80 | 220-221 | [2] |
Note: The yields reported often represent the overall yield after synthesis and purification, and not necessarily the yield of the purification step alone.
Experimental Protocols
Below are detailed methodologies for both column chromatography and recrystallization, adapted from various sources for the purification of 2-aminobenzothiazole derivatives.
1. Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).
-
Preparation of the Column:
-
A glass column is packed with silica gel (typically 200-400 mesh size) as a slurry in a non-polar solvent (e.g., hexane).
-
The packing should be uniform and free of air bubbles to ensure optimal separation.
-
The column is then equilibrated with the chosen eluent system.
-
-
Sample Loading:
-
The crude 2-aminobenzothiazole derivative is dissolved in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
-
Elution:
-
The eluent is passed through the column, and fractions are collected.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel. Common eluents for 2-aminobenzothiazole derivatives include mixtures of hexane and ethyl acetate or chloroform.[1]
-
-
Fraction Analysis and Product Isolation:
-
The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[3]
-
2. Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.
-
Solvent Selection:
-
An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Commonly used solvents for recrystallizing 2-aminobenzothiazole derivatives include ethanol, methanol, chloroform, and acetone.[4] An antisolvent system (e.g., acetone/ether) can also be employed.[2]
-
-
Dissolution:
-
The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to completely dissolve the compound.
-
-
Crystallization:
-
The hot solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified crystals are then dried in an oven or under a vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Comparative workflow of column chromatography and recrystallization for purification.
Comparison of Techniques
-
Selectivity and Scope: Column chromatography is a more versatile technique capable of separating multiple components from a complex mixture. Recrystallization is primarily used to purify a major component from minor impurities.
-
Purity: Recrystallization can often yield highly pure crystalline solids, sometimes exceeding the purity achievable by standard column chromatography. However, this is highly dependent on the compound and the impurities present. For complex mixtures with components of similar polarity, column chromatography is superior.
-
Yield: The yield from recrystallization can be lower than that from column chromatography, as some product will inevitably remain in the mother liquor. Column chromatography, when optimized, can provide higher recovery of the target compound.
-
Scalability: Recrystallization is generally more amenable to large-scale purification in an industrial setting due to its simplicity and lower solvent consumption compared to preparative column chromatography.
-
Time and Labor: Column chromatography is often more time-consuming and labor-intensive than recrystallization, especially for large quantities.
The choice between column chromatography and recrystallization for the purification of 2-aminobenzothiazole derivatives depends on the specific requirements of the research. For the initial purification of a crude reaction mixture containing multiple byproducts, column chromatography is often the preferred method. For the final purification of a solid compound to obtain a high-purity, crystalline material, recrystallization is an excellent and often necessary step. In many documented syntheses, a combination of both techniques is employed to ensure the final product meets the stringent purity standards required for biological and pharmaceutical applications.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,6-Benzothiazolediamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Benzothiazolediamine, a compound that requires careful management due to its potential hazards.
Hazard Profile
This compound is classified with the following hazards:
-
Toxic if swallowed.
Adherence to strict safety protocols is crucial when handling this substance.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3][4] |
| Skin Protection | Handle with gloves inspected prior to use. Wear impervious clothing.[3][4] |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical via evaporation, sewer, or in regular trash.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound with other wastes unless instructed to do so by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes should never be mixed.
-
Container: Place the waste in a sturdy, chemically resistant container that can be securely sealed.
-
Labeling: Attach a fully completed EHS Hazardous Waste Label to the container. Clearly identify the contents as "Waste this compound" and include any other required information.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
2. Accidental Spill Cleanup: In the event of a spill, follow these steps:
-
Personal Protection: Wear the appropriate PPE as detailed above.
-
Containment: Prevent the spread of dust.[3][4] Do not let the product enter drains.[4]
-
Cleanup: Carefully sweep or shovel the spilled material.[3][4]
-
Disposal: Place the collected material into a suitable, closed container for disposal as hazardous waste.[3][4]
3. Disposal of Contaminated Materials:
-
Empty Containers: Thoroughly empty all contents. The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[3][4]
4. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
One specified method of professional disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 2,6-Benzothiazolediamine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Benzothiazolediamine. The procedural guidance herein is intended to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Recommended Specifications |
| Eyes/Face | Safety Goggles or Face Shield | - Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.- A full-face shield may be appropriate when there is a risk of splashes. |
| Skin | Chemical-resistant Gloves | - Nitrile or neoprene gloves are generally recommended for handling chemical solids.- Gloves should be inspected for any defects before use and changed regularly, or immediately if contaminated. |
| Lab Coat or Chemical-resistant Apron | - A long-sleeved lab coat should be worn to protect street clothing.- For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory | N95 or P100 Respirator | - A NIOSH-approved N95 or P100 respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures will ensure the safe handling and storage of this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred designated area for all weighing and transfer operations to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, containers) within the chemical fume hood.
-
Weighing and Transfer:
-
Carefully open the container to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the desired amount of the chemical onto a weigh boat.
-
Avoid scooping in a manner that generates dust.
-
Close the container tightly immediately after use.
-
-
In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Cleaning: Clean any spills immediately according to the accidental release measures outlined below. Decontaminate all equipment and the work surface after use.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Some sources suggest storage at 4°C, protected from light[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | - Collect in a designated, labeled hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed.- Arrange for disposal through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., gloves, weigh boats, paper towels) | - Place in a sealed bag or container labeled as "Hazardous Waste" and dispose of according to institutional guidelines.- Do not dispose of in regular trash. |
| Empty Containers | - If thoroughly rinsed with a suitable solvent, the empty container may be disposed of as regular waste. The rinseate should be collected as hazardous waste.- If not rinsed, the container must be disposed of as hazardous waste. |
Note: Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Synthesis of a Related Compound
While a specific experimental protocol for the use of this compound was not found, the following is a summarized synthesis for a structurally related compound, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, which provides context for handling similar chemical structures in a laboratory setting. This is for informational purposes only and not a protocol for this compound.
Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole [2][3][4]
-
React bromine with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone.
-
Add thiourea to the reaction mixture.
-
Add an aqueous solution of hydrobromic acid.
-
Isolate the final product, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
This multi-step synthesis involves handling corrosive and reactive chemicals, highlighting the importance of the PPE and handling procedures outlined above.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal.
References
- 1. chemscene.com [chemscene.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
